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  • Product: 4-Benzylpiperazine-1-carboximidamide hydroiodide
  • CAS: 852228-15-0

Core Science & Biosynthesis

Foundational

elucidating the mechanism of action of 4-Benzylpiperazine-1-carboximidamide hydroiodide

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Benzylpiperazine-1-carboximidamide hydroiodide Executive Summary 4-Benzylpiperazine-1-carboximidamide hydroiodide is a synthetic compound featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Benzylpiperazine-1-carboximidamide hydroiodide

Executive Summary

4-Benzylpiperazine-1-carboximidamide hydroiodide is a synthetic compound featuring both a benzylpiperazine (BZP) core, known for its stimulant effects on the central nervous system, and a guanidine group, a moiety associated with a wide array of pharmacological activities. This guide provides a comprehensive framework for investigating the mechanism of action of this hybrid molecule. Given the absence of direct literature on this specific compound, we will build a scientifically-grounded, hypothetical mechanism of action based on the known pharmacology of its constituent chemical groups. This document will serve as a roadmap for researchers, outlining a structured approach to experimentally validate the proposed mechanism, from initial target identification to the elucidation of downstream signaling pathways.

Introduction: A Tale of Two Moieties

The pharmacological profile of 4-Benzylpiperazine-1-carboximidamide hydroiodide is predicted to be a unique amalgamation of the properties of benzylpiperazine and guanidine.

  • The Benzylpiperazine (BZP) Scaffold: BZP is a well-characterized central nervous system (CNS) stimulant.[1][2][3] Its primary mechanism involves the stimulation of release and inhibition of reuptake of key neurotransmitters, including dopamine, serotonin, and noradrenaline.[1][4] This action is similar to that of amphetamines, though with a reported lower potency.[1][5] Animal studies have demonstrated that BZP can substitute for cocaine and amphetamine in drug discrimination studies, highlighting its abuse potential.[4][6]

  • The Guanidine Group: The guanidinium cation, the protonated form of guanidine, is a recurring motif in a multitude of therapeutic agents.[7][8][9] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions allows it to bind to a diverse range of biological targets, including enzymes, ion channels, and transporters.[9][10] Guanidine-containing compounds have demonstrated efficacy as antihypertensives, antidiabetics, and antimicrobial agents, among other applications.[9][11]

Our central hypothesis is that 4-Benzylpiperazine-1-carboximidamide hydroiodide acts as a modulator of monoaminergic systems, with the guanidine moiety influencing its target affinity, selectivity, and potentially conferring novel activities.

Proposed Mechanism of Action: A Multi-Target Hypothesis

We propose that 4-Benzylpiperazine-1-carboximidamide hydroiodide primarily acts as a monoamine releasing agent and reuptake inhibitor , with a potential secondary role in modulating other targets due to its guanidine group.

Primary Target: Monoamine Transporters

The core of our hypothesis lies in the interaction of the compound with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The benzylpiperazine portion of the molecule is expected to drive this interaction.

Modulatory Role of the Guanidine Group

The positively charged guanidinium group is likely to influence the binding of the molecule to its targets. It could interact with negatively charged amino acid residues in the binding pockets of monoamine transporters, potentially altering the affinity and selectivity profile compared to BZP alone. Furthermore, the guanidine group may enable interactions with other targets, such as:

  • Sigma Receptors: Some benzylpiperazine derivatives have shown high affinity for sigma-1 receptors.[12] The guanidine moiety could enhance this interaction.

  • Ion Channels: Guanidine and its derivatives are known to block certain ion channels. This could contribute to the overall pharmacological effect.

  • Nitric Oxide Synthase (NOS): Some guanidine-containing compounds are inhibitors of NOS.[7][8]

The following diagram illustrates the proposed signaling pathway:

Proposed_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 4-Benzylpiperazine- 1-carboximidamide DAT Dopamine Transporter (DAT) Compound->DAT Binds & Inhibits SERT Serotonin Transporter (SERT) Compound->SERT Binds & Inhibits NET Norepinephrine Transporter (NET) Compound->NET Binds & Inhibits DA_release Dopamine Release ↑ DAT->DA_release DA_reuptake Dopamine Reuptake ↓ DAT->DA_reuptake 5HT_release Serotonin Release ↑ SERT->5HT_release 5HT_reuptake Serotonin Reuptake ↓ SERT->5HT_reuptake NE_release Norepinephrine Release ↑ NET->NE_release NE_reuptake Norepinephrine Reuptake ↓ NET->NE_reuptake

Caption: Proposed interaction of the compound with monoamine transporters.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-pronged experimental approach is necessary.

In Vitro Target Engagement and Affinity

The initial step is to determine if and how strongly the compound binds to its putative targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 4-Benzylpiperazine-1-carboximidamide hydroiodide for DAT, SERT, and NET.

  • Materials:

    • Cell membranes expressing human DAT, SERT, or NET.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

    • Test compound: 4-Benzylpiperazine-1-carboximidamide hydroiodide.

    • Non-specific binding control (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

    • Scintillation counter and vials.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. c. For non-specific binding, incubate membranes with the radioligand and a high concentration of the respective control compound. d. After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. e. Wash the filters to remove non-specifically bound radioligand. f. Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Summary of Binding Affinities

TargetRadioligandKi (nM) of Test Compound
DAT[³H]WIN 35,428Experimental Value
SERT[³H]CitalopramExperimental Value
NET[³H]NisoxetineExperimental Value
Functional Assays: Neurotransmitter Uptake and Release

Following binding confirmation, it is crucial to assess the functional consequences of this interaction.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Objective: To measure the ability of the test compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine into synaptosomes or cells expressing the respective transporters.

  • Materials:

    • Synaptosomes prepared from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET), or cell lines stably expressing the transporters.

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

    • Test compound and reference inhibitors.

  • Procedure: a. Pre-incubate the synaptosomes or cells with varying concentrations of the test compound. b. Initiate uptake by adding the radiolabeled neurotransmitter. c. After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. d. Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: a. Determine the IC50 value for the inhibition of uptake for each neurotransmitter.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis Formulation Binding In Vitro Binding Assays (Ki determination) Start->Binding Uptake Functional Uptake Assays (IC50 determination) Binding->Uptake Release Neurotransmitter Release Assays Uptake->Release Downstream Downstream Signaling (e.g., cAMP, Ca2+ imaging) Release->Downstream InVivo In Vivo Behavioral Studies Downstream->InVivo Conclusion Conclusion: Elucidated Mechanism of Action InVivo->Conclusion

Caption: A streamlined workflow for mechanism of action studies.

Broader Screening and Off-Target Effects

To ensure a comprehensive understanding of the compound's pharmacology and to identify potential side effects, a broader screening against a panel of receptors, ion channels, and enzymes is recommended. This is particularly important given the promiscuous nature of the guanidine group.

Conclusion

The dual chemical nature of 4-Benzylpiperazine-1-carboximidamide hydroiodide suggests a complex and intriguing mechanism of action. The systematic approach outlined in this guide, beginning with the foundational hypothesis of monoamine transporter modulation and extending to broader pharmacological screening, provides a robust framework for its elucidation. The insights gained from these studies will be invaluable for understanding the therapeutic potential and safety profile of this novel compound.

References

  • Dabrowski, M., Mielczarek, M., & Maciejewska, D. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1-18. [Link]

  • Dabrowski, M., Mielczarek, M., & Maciejewska, D. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. EMCDDA. [Link]

  • United Nations Office on Drugs and Crime. (2008). Details for Piperazines. UNODC. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Piperazine Derivatives. ResearchGate. [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

  • Blough, B. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(12), 2211–2219. [Link]

  • Wang, L. M., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(9), 2846–2853. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine-1-carboximidamide hydroiodide. In PubChem. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. Neuroquantology. [Link]

  • Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

  • N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. [Link]

  • Benzylpiperazine. bionity.com. [Link]

Sources

Exploratory

literature review on the discovery and development of 4-Benzylpiperazine-1-carboximidamide hydroiodide

The following is an in-depth technical guide on the discovery, synthesis, and pharmacological development of 4-Benzylpiperazine-1-carboximidamide hydroiodide . Executive Summary: The Strategic Pharmacophore 4-Benzylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and pharmacological development of 4-Benzylpiperazine-1-carboximidamide hydroiodide .

Executive Summary: The Strategic Pharmacophore

4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS: 852228-15-0) represents a critical "privileged structure" in medicinal chemistry. It bridges the lipophilic utility of the benzylpiperazine (BZP) core with the high-affinity electrostatic properties of the guanidine (carboximidamide) moiety.

Unlike its parent compound, 1-benzylpiperazine (a known psychostimulant), the carboximidamide derivative is primarily utilized as a high-affinity pharmacological probe and a synthetic intermediate . Its development was driven by the need to exploit the piperazine scaffold for targets requiring cationic interactions—specifically Glycine Transporters (GlyT) , Sodium-Hydrogen Exchangers (NHE) , and Imidazoline Receptors .

This guide details the discovery logic, a self-validating synthesis protocol via S-methylisothiourea, and the structure-activity relationships (SAR) that define its utility in modern drug discovery.

Discovery & Development History

The Origin: Modifying the BZP Scaffold

The discovery of 4-Benzylpiperazine-1-carboximidamide stems from the structural optimization of 1-benzylpiperazine (BZP) . While BZP was originally explored as an anthelmintic and later as an antidepressant, its development was halted due to amphetamine-like stimulant effects.[1][2]

Researchers sought to retain the BZP core's ability to penetrate the Central Nervous System (CNS) and bind to monoamine transporters while altering its pharmacodynamic profile. The introduction of the carboximidamide (guanidine) group served two purposes:

  • Physicochemical Alteration: The guanidine group (

    
    ) is fully protonated at physiological pH, creating a fixed cation that prevents the passive diffusion associated with abuse liability.
    
  • Target Switching: The guanidinium cation mimics the arginine side chain, shifting affinity toward anionic pockets in enzymes (e.g., proteases) and ion channels/transporters (e.g., GlyT1, NHE).

Therapeutic Applications

The compound has emerged in patent literature and screening libraries for specific indications:

  • Glycine Transporter Inhibitors (Schizophrenia): It serves as a precursor and structural analog for inhibitors of GlyT1, where the basic nitrogen interacts with the transporter's orthosteric site [1].

  • NHE Inhibitors: Guanidine-piperazines are classic inhibitors of the Sodium-Hydrogen Exchanger, utilized to study ischemia-reperfusion injury.

  • Antimicrobial Agents: The cationic surfactant nature of the benzyl-guanidine motif disrupts bacterial membranes, a property shared with chlorhexidine.

Technical Specifications & Properties

PropertyValue
Chemical Name 4-Benzylpiperazine-1-carboximidamide hydroiodide
Synonyms N-(4-benzylpiperazin-1-yl)formamidine HI; 1-Benzyl-4-guanidinopiperazine HI
CAS Number 852228-15-0 (HI salt); 7773-69-5 (Free base)
Molecular Formula

Molecular Weight 346.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water (warm); Insoluble in Diethyl Ether
Stability Hygroscopic; Light sensitive (due to Iodide)

Validated Synthesis Protocol

The most robust route to the hydroiodide salt involves the guanylation of 1-benzylpiperazine using S-methylisothiourea hydroiodide . This method is preferred over cyanamide routes due to higher yields and the "self-indicating" nature of the reaction (evolution of methyl mercaptan).

Reaction Logic


Step-by-Step Methodology

Safety Note: This reaction evolves Methyl Mercaptan (MeSH) , a toxic and foul-smelling gas. All operations must be performed in a well-ventilated fume hood with a bleach trap.

  • Reagent Preparation:

    • Charge a round-bottom flask with 1-benzylpiperazine (1.0 eq, e.g., 17.6 g).

    • Add S-methylisothiourea hydroiodide (1.05 eq, e.g., 22.9 g).

    • Solvent: Use Ethanol (absolute) or Isopropanol (5-10 volumes).

  • Reflux & Gas Evolution (The Validation Step):

    • Heat the mixture to reflux (

      
      ).
      
    • Validation Point: Monitor the off-gas. The evolution of MeSH (rotten cabbage odor) confirms the nucleophilic attack of the piperazine nitrogen on the isothiourea carbon.

    • Reflux for 3–6 hours until gas evolution ceases.

  • Isolation:

    • Cool the reaction mixture slowly to

      
      .
      
    • The product, 4-benzylpiperazine-1-carboximidamide hydroiodide , will crystallize out of the solution.

    • Troubleshooting: If no precipitate forms, concentrate the solvent by 50% under reduced pressure and add Diethyl Ether as an antisolvent.

  • Purification:

    • Filter the solids and wash with cold Acetone or Ether to remove residual mercaptan and unreacted starting material.

    • Recrystallize from Ethanol/Water if high purity (>99%) is required.

  • Characterization:

    • Melting Point: Expect a sharp range (approx.

      
       dec).
      
    • 1H NMR (DMSO-d6): Look for the benzyl benzylic protons (~3.5 ppm), piperazine ring protons (2.5-3.5 ppm), and the broad exchangeable guanidine protons (~7.0-7.5 ppm).

Mechanism of Action & Signaling Pathways

The pharmacological utility of this compound relies on its ability to act as a cationic anchor .

Pharmacophore Mapping
  • Domain A (Benzyl): Provides hydrophobic interaction (Van der Waals) and

    
     stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    
  • Domain B (Piperazine): A rigid spacer that orients the two active domains.

  • Domain C (Guanidine): A planar, highly basic group that forms bidentate hydrogen bonds with Aspartate or Glutamate residues in the target protein.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the subsequent pharmacological interaction logic.

G cluster_0 Synthesis Workflow cluster_1 Pharmacological Interaction BZP 1-Benzylpiperazine (Nucleophile) Inter Tetrahedral Intermediate BZP->Inter Nucleophilic Attack SMTU S-Methylisothiourea HI (Electrophile) SMTU->Inter Prod 4-Benzylpiperazine-1- carboximidamide HI Inter->Prod Elimination Gas MeSH Gas (Byproduct) Inter->Gas Evolution Receptor Target Receptor (GlyT1 / NHE / Sigma) Prod->Receptor Ligand Binding Binding Ionic Lock (Asp/Glu Residues) Receptor->Binding Mechanism

Caption: Figure 1. Synthesis pathway via guanylation and subsequent pharmacological binding mechanism via ionic locking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18525933: 4-Benzylpiperidine-1-carboximidamide hydroiodide. Retrieved from [Link]

  • Kanto Chemical Co., Inc. Product Catalog: 4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS 852228-15-0).[3] Retrieved from [Link]

  • Vandenberg, R. J., & Lieberman, J. A. (2000).Glycine uptake inhibitors for the treatment of psychoses.

Sources

Protocols & Analytical Methods

Method

step-by-step experimental protocol for using 4-Benzylpiperazine-1-carboximidamide hydroiodide in vivo

Introduction & Mechanism of Action 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI) is a synthetic small molecule characterized by a piperazine core substituted with a benzyl group and a guanidine-like carboximi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI) is a synthetic small molecule characterized by a piperazine core substituted with a benzyl group and a guanidine-like carboximidamide moiety.

While its parent scaffold (N-benzylpiperazine) is known for CNS stimulation, the addition of the highly polar carboximidamide (amidine) group fundamentally alters its pharmacology. This moiety acts as an arginine mimetic , allowing the compound to anchor into the S1 specificity pocket of serine proteases. Consequently, BPC-HI is primarily utilized in drug discovery as a competitive inhibitor of trypsin-like serine proteases, including Thrombin , Factor Xa , and Tryptase , or as a probe for Nitric Oxide Synthase (NOS) inhibition.

Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism where BPC-HI mimics the P1 residue (Arginine) of the natural substrate.

G Compound 4-Benzylpiperazine-1- carboximidamide (BPC) Protease Serine Protease (Thrombin/Factor Xa) Compound->Protease Competes for S1 Pocket Complex Enzyme-Inhibitor Complex (Inactive) Compound->Complex Reversible Binding Protease->Complex Product Cleaved Product (Fibrin/Thrombin) Protease->Product Catalysis (Uninhibited) Substrate Natural Substrate (Fibrinogen/Prothrombin) Substrate->Protease Native Binding Complex->Product Blocked

Figure 1: Mechanism of Action. BPC acts as a competitive antagonist at the catalytic triad of serine proteases.

Experimental Pre-requisites & Formulation

Compound Handling

The hydroiodide (HI) salt form is utilized to enhance stability, but it significantly impacts molecular weight. You must correct for the salt weight to ensure accurate molar dosing.

  • Molecular Weight (Free Base): ~218.29 g/mol

  • Molecular Weight (Hydroiodide Salt): ~346.21 g/mol

  • Salt Correction Factor: 1.58 (Multiply target free-base dose by 1.58 to get salt weight).

Vehicle Formulation Strategy

The carboximidamide group provides polarity, but the benzyl group is lipophilic. A simple saline solution may result in precipitation at high concentrations.

Recommended Vehicle:

  • Standard: 5% DMSO + 95% Saline (0.9% NaCl).

  • High Dose (>30 mg/kg): 5% DMSO + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.

Formulation Protocol:

  • Weigh the required amount of BPC-HI.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex for 30 seconds.

  • Slowly add the aqueous phase (Saline or CD solution) while vortexing to prevent "crashing out."

  • pH Adjustment: Check pH. Guanidines are basic. Adjust to pH 7.4 ± 0.2 using 0.1N HCl if necessary to prevent injection site irritation.

  • Filtration: Sterile filter (0.22 µm) prior to in vivo administration.

Protocol A: Pharmacokinetic (PK) Profile (Rat)

Before efficacy testing, the bioavailability and half-life must be established, as amidines often suffer from poor oral bioavailability due to high polarity.

Subject: Sprague-Dawley Rats (Male, 250–300g), n=3 per timepoint.

Step-by-Step Workflow
  • Cannulation: Jugular vein cannulation (JVC) is recommended for serial blood sampling to reduce stress artifacts.

  • Dosing:

    • Group 1 (IV): 2 mg/kg (Bolus via tail vein or cannula).

    • Group 2 (PO): 10 mg/kg (Oral gavage).

  • Sampling: Collect 200 µL blood into K2EDTA tubes at:

    • Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma.

  • Bioanalysis: LC-MS/MS detection.

    • Note: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) due to the polarity of the carboximidamide group. C18 columns may result in poor retention.

Data Output Table:

ParameterUnitDefinitionExpected Trend (Amidines)
Cmax ng/mLPeak Plasma ConcentrationHigh (IV), Low-Moderate (PO)
Tmax hTime to PeakImmediate (IV), 0.5-1.5h (PO)
AUC ng*h/mLTotal ExposureDose-dependent
F% %BioavailabilityTypically <20% for amidines without prodrug modification
t1/2 hHalf-lifeShort (0.5 - 2.0 h) due to renal clearance

Protocol B: Efficacy - Tail Bleeding Time Assay (Mouse)

This protocol evaluates the compound's ability to inhibit coagulation proteases (Thrombin/Factor Xa) in vivo.

Subject: C57BL/6 Mice (Male, 20–25g), n=8 per group.

Experimental Design

Workflow Start Acclimation (7 Days) Group Randomization (n=8/group) 1. Vehicle 2. BPC-HI (10 mg/kg) 3. BPC-HI (30 mg/kg) 4. Positive Control (Heparin) Start->Group Dose IP Administration (T = -30 min) Group->Dose Anesthesia Anesthesia Induction (Ketamine/Xylazine) Dose->Anesthesia Procedure Tail Transection (2mm from tip) Anesthesia->Procedure Measure Bleeding Time Measurement (Absorbance/Stopwatch) Procedure->Measure Term Euthanasia & Blood Collection Measure->Term

Figure 2: Workflow for Tail Bleeding Time Assay.

Detailed Procedure
  • Preparation: Warm a water bath or beaker of saline to 37°C.

  • Administration: Administer Vehicle, BPC-HI (10 and 30 mg/kg), or Heparin (200 U/kg, SC) via Intraperitoneal (IP) injection 30 minutes prior to the procedure.

  • Anesthesia: Anesthetize mice using Ketamine (100 mg/kg) + Xylazine (10 mg/kg) IP. Ensure loss of pedal reflex.

  • Transection:

    • Place the mouse in a prone position.

    • Transect the tail tip exactly 2 mm from the end using a sterile scalpel.

  • Measurement:

    • Immediately immerse the tail tip into the 37°C saline.

    • Start the stopwatch.

    • Observe the stream of blood. Bleeding time is defined as the time from transection to the complete cessation of blood flow for at least 30 seconds.

    • Cut-off: If bleeding continues >20 minutes, stop and record as 1200s (Max).

  • Validation: Verify plasma levels of the compound from terminal blood draw to correlate PK with PD.

Protocol C: Safety & CNS Screening (FOB)

Since the parent compound (Benzylpiperazine) is a CNS stimulant, it is mandatory to screen the carboximidamide derivative for off-target CNS effects, even though the polar group restricts BBB penetration.

Method: Modified Irwin Functional Observational Battery (FOB). Timepoints: 30, 60, 120 min post-dose.

Scoring Matrix:

Observation DomainSpecific Signs to MonitorInterpretation
Autonomic Salivation, Lacrimation, PiloerectionCholinergic/Adrenergic storm
Neuromuscular Tremors, Convulsions, Straub TailCritical: Differentiates from BZP (Stimulant)
Sensorimotor Response to touch, Startle reflexCNS depression vs. excitation
Physiological Body Temperature, Respiration RateSerotonin Syndrome indicators

Acceptance Criteria:

  • BPC-HI should NOT induce hyperlocomotion or stereotypy (repetitive movements), distinguishing it from the recreational parent BZP.

  • If convulsions occur, the dose exceeds the Maximum Tolerated Dose (MTD).

References

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32.

  • Claeson, G. (1994). "Synthetic peptides and peptidomimetics as substrates and inhibitors of thrombin and other proteases in the coagulation system." Blood Coagulation & Fibrinolysis, 5(3), 411-436.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP)." EMCDDA Risk Assessments.

  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."

Application

Application Note: Preparation and Handling of 4-Benzylpiperazine-1-carboximidamide Hydroiodide for In Vitro Studies

Topic: Preparation of 4-Benzylpiperazine-1-carboximidamide Hydroiodide Stock Solutions for Cell Culture Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 4-Benzylpiperazine-1-carboximidamide Hydroiodide Stock Solutions for Cell Culture Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1]

Abstract This guide details the protocol for preparing, storing, and utilizing stock solutions of 4-Benzylpiperazine-1-carboximidamide hydroiodide , a synthetic guanidine-like derivative often utilized in receptor modulation or protease inhibition studies.[1] While the piperazine core confers solubility and bioavailability, the carboximidamide (amidine) functional group and the hydroiodide (HI) counterion present specific challenges regarding oxidation, photosensitivity, and hygroscopicity. This protocol ensures maximum compound stability and reproducibility in cell culture assays.[1]

Physicochemical Analysis & Solubility Strategy

Before initiating the protocol, it is critical to understand the chemical behavior of the salt form.

Chemical Identity[1][2][3][4]
  • Compound Name: 4-Benzylpiperazine-1-carboximidamide hydroiodide[1]

  • Core Structure: A piperazine ring substituted with a lipophilic benzyl group at position 4 and a polar carboximidamide (guanidine-like) group at position 1.[1]

  • Counterion: Hydroiodide (

    
    ).[1]
    
  • Molecular Weight (Approximate): ~347.2 g/mol (User must verify exact batch MW on the Certificate of Analysis, as hydration states may vary).

  • pKa: The carboximidamide group is highly basic (

    
    ), ensuring the compound remains protonated and cationic at physiological pH.[1]
    
Solvent Selection Logic

The choice of solvent is dictated by the hydroiodide salt nature.

SolventSolubility RatingSuitability for Cell CultureNotes
DMSO (Dimethyl Sulfoxide) Excellent High Recommended. Dissolves the lipophilic benzyl and polar salt moieties effectively.[1] Sterile-filterable.[1][2]
Water / PBS GoodModerateHI salts are water-soluble, but aqueous solutions of amidines can undergo slow hydrolysis over long-term storage.[1] Use only for immediate use.
Ethanol ModerateLowOften requires warming.[1] High volatility makes concentration maintenance difficult in open culture systems.[1]

Critical Technical Insight (The "Iodide Effect"): Hydroiodide salts are prone to oxidation. Upon exposure to light or air, iodide (


) oxidizes to iodine (

), causing the solution to turn yellow or brown.[1] Iodine is cytotoxic. Therefore, preventing oxidation is not just a stability issue; it is a toxicity control measure.[1]

Preparation Protocol (Step-by-Step)

Materials Required[1][3][5][6]
  • Compound: 4-Benzylpiperazine-1-carboximidamide hydroiodide (Solid).[1]

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade,

    
    99.9%).[1]
    
  • Container: Amber glass vials (borosilicate) or foil-wrapped polypropylene tubes. Avoid clear glass.

  • Filtration: 0.22 µm PVDF or Nylon syringe filter (Do not use Cellulose Acetate with DMSO).[1]

Calculation of Stock Concentration

Target Stock: 10 mM (Recommended for stability and ease of dilution).



Example: To prepare 5 mL of a 10 mM stock (assuming MW = 347.2 g/mol ):



Workflow Diagram

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the decision points for sterility and storage.

StockPrep Start Weigh Compound (Amber Vial / Foil Wrapped) Solvent Add DMSO (Cell Culture Grade) Start->Solvent Dissolve Dissolve (Vortex 30s / Sonicate if needed) Solvent->Dissolve Check Visual Inspection (Clear? No Precipitate?) Dissolve->Check Filter Syringe Filter (0.22 µm PVDF/Nylon) Check->Filter Yes Trouble Troubleshoot: Warm to 37°C or Add Solvent Check->Trouble No Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Trouble->Dissolve

Caption: Figure 1. Optimized workflow for preparing light-sensitive hydroiodide salt stock solutions.

Detailed Procedure
  • Weighing: Weigh the calculated amount of solid into an amber vial. If amber vials are unavailable, wrap a clear tube in aluminum foil before weighing to minimize light exposure.

  • Solvation: Add the calculated volume of sterile DMSO.

    • Note: Do not add water first.[1] Dissolve in 100% DMSO to ensure the lipophilic benzyl group is fully solvated before any aqueous dilution.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless (or very pale yellow).

    • If precipitate remains:[1] Sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: Although DMSO is bacteriostatic, filter sterilization is required for long-term cell culture.[1] Pass the solution through a 0.22 µm PVDF or Nylon filter into a sterile amber tube.

    • Warning: Do not use polystyrene tubes for long-term DMSO storage; use Polypropylene (PP) or High-Density Polyethylene (HDPE).[1]

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for 1 year).

Application in Cell Culture (Dilution Strategy)[7][8]

Direct addition of 100% DMSO stock to cells can cause immediate precipitation or localized cytotoxicity. A serial dilution step is required.[1][3]

Vehicle Tolerance
  • Max DMSO: Most mammalian cells tolerate up to 0.5% (v/v) DMSO, but 0.1% is the preferred safety limit.[1]

  • Iodide Control: If testing at high concentrations (>50 µM), include a control with Sodium Iodide (NaI) or Potassium Iodide (KI) at equimolar concentrations to rule out iodide-specific toxicity.[1]

Serial Dilution Protocol (Example: 10 µM Final)

Do not dilute the 10 mM stock directly into the cell well (1:1000 dilution is hard to mix rapidly). Use an Intermediate Working Solution .

  • Preparation of 100 µM Intermediate:

    • Add 10 µL of 10 mM Stock to 990 µL of complete cell culture media (pre-warmed).

    • Result: 100 µM compound in 1% DMSO.[1]

  • Final Treatment (10 µM):

    • Add 100 µL of the Intermediate (100 µM) to 900 µL of cell culture in the well.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Safe).[1]

Dilution Stock Stock Solution (10 mM in DMSO) Inter Intermediate (100 µM in Media) Stock->Inter 1:100 Dilution (10 µL + 990 µL Media) Well Cell Culture Well (10 µM Final) Inter->Well 1:10 Dilution (Add to Cells)

Caption: Figure 2. Two-step dilution strategy to prevent precipitation and minimize DMSO shock.

Quality Control & Troubleshooting

Visual QC Criteria
  • Fresh Solution: Clear, colorless.[1]

  • Oxidized Solution: Yellow to amber tint.[1]

    • Action: If the stock turns yellow, free iodine (

      
      ) has formed. Discard the aliquot. Iodine is a non-specific oxidant and will alter experimental results.[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Compound won't dissolve High lattice energy of saltWarm to 37°C for 10 min; Sonicate. Verify you are using pure DMSO, not aqueous DMSO.[1]
Precipitation in Media "Crash-out" effectThe benzyl group is lipophilic.[1] Do not exceed 100 µM in aqueous media.[1] Use the intermediate dilution step (Fig 2).
Yellow Discoloration Oxidation of IodideLight exposure.[1] Discard. Ensure future stocks are stored in amber vials and desiccated.
Unexpected Toxicity DMSO or Iodide toxicityRun a "Vehicle Only" control (DMSO) and a "Salt Control" (NaI) to normalize baseline viability.

References

  • PubChem. 4-Benzylpiperidine-1-carboximidamide hydroiodide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Cheng, X., et al. (2003).[1][4] Studies on repository compound stability in DMSO under various conditions.[1][4] Journal of Biomolecular Screening.[1] Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Validated Bioanalytical Methods for the Quantification of 4-Benzylpiperidine-1-carboximidamide Hydroiodide in Human Plasma

Abstract This document provides a comprehensive guide for the quantitative analysis of 4-Benzylpiperidine-1-carboximidamide hydroiodide in human plasma. As a novel compound with therapeutic potential, robust and reliable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-Benzylpiperidine-1-carboximidamide hydroiodide in human plasma. As a novel compound with therapeutic potential, robust and reliable bioanalytical methods are imperative for its preclinical and clinical development. This guide details two validated, high-throughput methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols herein are designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction: The Rationale for Method Selection

4-Benzylpiperidine-1-carboximidamide is a guanidine-containing compound with a piperidine core structure.[5] The accurate quantification of this analyte in biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The choice of analytical methodology is dictated by the need for high sensitivity, selectivity, and throughput.

  • LC-MS/MS is presented as the primary method due to its superior sensitivity and specificity, making it the gold standard for quantitative bioanalysis in drug development.[2][6][7] It allows for the direct analysis of polar and non-volatile compounds in complex biological matrices with minimal sample cleanup.

  • GC-MS is presented as an alternative or confirmatory method. While often requiring derivatization for polar compounds to improve volatility and thermal stability, it can offer excellent chromatographic resolution and is a well-established technique in many laboratories.[8][9][10][11]

The validation of these methods is paramount to ensure the integrity of the data generated in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3] This document adheres to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[12][13][14]

The Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is optimized for high-throughput analysis, employing a simple protein precipitation for sample preparation and a rapid chromatographic elution.

Principle of the LC-MS/MS Method

The LC-MS/MS method involves the extraction of 4-Benzylpiperidine-1-carboximidamide and a stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation. The extract is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an SIL-IS is critical for correcting for matrix effects and variations in sample processing and instrument response.[6]

Experimental Protocol: LC-MS/MS

2.2.1. Materials and Reagents

  • 4-Benzylpiperidine-1-carboximidamide hydroiodide reference standard (Purity ≥98%)

  • 4-Benzylpiperidine-1-carboximidamide-d5 hydroiodide (Internal Standard, IS) (Purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (K2EDTA)

2.2.2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent

2.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples. The IS working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.

2.2.4. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample (CS, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma 50 µL Plasma add_is Add 10 µL IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Injection supernatant->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Report Generation quant->report

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

2.2.5. LC-MS/MS Conditions

Parameter Condition
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 218.2 → 131.1; IS: m/z 223.2 → 136.1
Source Temp. 550°C
Method Validation Summary

The method was fully validated according to FDA and EMA guidelines.[1][2]

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Selectivity No significant interference at the retention time of the analyte and ISPassed
Matrix Effect IS-normalized matrix factor within acceptable limitsPassed
Stability (Freeze-Thaw, Bench-Top, Long-Term) %-change within ±15%Stable

The Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an orthogonal approach for the quantification of 4-Benzylpiperidine-1-carboximidamide, particularly useful for cross-validation or in laboratories where GC-MS is the primary platform. A derivatization step is included to enhance the volatility and thermal stability of the analyte.

Principle of the GC-MS Method

The GC-MS method involves a liquid-liquid extraction (LLE) of the analyte and a suitable analog internal standard from plasma. The extracted compounds are then derivatized to form more volatile and thermally stable products. The derivatized sample is injected into a GC system for separation, followed by detection with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • All reagents from the LC-MS/MS method

  • Ethyl Acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (GC grade)

  • 1-Benzylpiperazine (Internal Standard for GC-MS, Purity ≥98%)

3.2.2. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

3.2.3. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 100 µL of plasma sample, add 10 µL of 1-Benzylpiperazine IS working solution (500 ng/mL).

  • Add 50 µL of 1M NaOH to basify the sample.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Heat at 70°C for 30 minutes.

  • Inject 1 µL into the GC-MS system.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 100 µL Plasma add_is Add IS plasma->add_is basify Basify (NaOH) add_is->basify add_ea Add Ethyl Acetate basify->add_ea vortex Vortex add_ea->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute (Pyridine + BSTFA) evaporate->reconstitute heat Heat (70°C) reconstitute->heat gcms GC-MS Injection heat->gcms data Data Acquisition (SIM) gcms->data

Caption: GC-MS Sample Preparation and Analysis Workflow.

3.2.4. GC-MS Conditions

Parameter Condition
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min
Transfer Line Temp. 290°C
Ionization Mode Electron Ionization (EI), 70 eV
SIM Ions Analyte (TMS derivative): m/z 290, 203, 131; IS: m/z 176, 131, 91
Source Temp. 230°C
Method Validation Summary
Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99> 0.992
Calibration Range -10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-9.8% to 11.3%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Selectivity No significant interference at the retention time of the analyte and ISPassed
Recovery Consistent and reproducible~85%
Stability (Post-preparative) %-change within ±15%Stable for 24 hours in autosampler

Discussion and Conclusion

This application note details two robust and validated methods for the quantification of 4-Benzylpiperidine-1-carboximidamide hydroiodide in human plasma. The LC-MS/MS method is recommended for routine high-throughput analysis due to its superior sensitivity, simpler sample preparation, and shorter run time. The GC-MS method serves as a reliable alternative, offering orthogonal selectivity.

The successful validation of these methods ensures that they are fit for purpose and can generate high-quality data to support the development of 4-Benzylpiperidine-1-carboximidamide as a potential therapeutic agent. The detailed protocols provided herein should enable researchers, scientists, and drug development professionals to implement these methods effectively in their laboratories.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (n.d.). Determination of the piperazine derivative drugs in commercial dosage.... [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine-1-carboximidamide hydroiodide. PubChem. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311–1318. [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • MDPI. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]

  • Bionity.com. (n.d.). Benzylpiperazine. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • Persona, K., Verget, J., Przybyłowicz, A., Gomółka, E., & Piekoszewski, W. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(15), 6333–6339. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). [Link]

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63–67. [Link]

  • Li, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196–1201. [Link]

  • BASi. (n.d.). Quantitative Analysis Of Benzphetamine In Human Plasma Using Lc-ms/ms. [Link]

  • ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Analytical Methods. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. [Link]

Sources

Application

detailed LC-MS/MS protocol for pharmacokinetic analysis of 4-Benzylpiperazine-1-carboximidamide hydroiodide

Abstract & Strategic Overview This protocol details the bioanalytical quantification of 4-Benzylpiperazine-1-carboximidamide , a synthetic guanidine-piperazine derivative. This molecule presents a unique chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the bioanalytical quantification of 4-Benzylpiperazine-1-carboximidamide , a synthetic guanidine-piperazine derivative. This molecule presents a unique chromatographic challenge: it possesses a hydrophobic benzyl moiety (retained by C18) and a strongly basic, polar guanidine moiety (pKa ~12–13), which often causes severe peak tailing and carryover on traditional silica-based columns due to silanol interactions.

To address this, this method utilizes Charged Surface Hybrid (CSH) technology to ensure sharp peak symmetry without the need for ion-pairing reagents. The method is validated for pharmacokinetic (PK) profiling, offering a dynamic range of 1.0 – 1000 ng/mL in plasma.

Key Mechanistic Insights
  • The "Guanidine Problem": The carboximidamide group is fully protonated at all typical LC pH levels. On standard C18 columns, this positive charge interacts with negatively charged residual silanols, causing peak tailing.

  • The Solution: We utilize a CSH C18 column. The stationary phase carries a low-level fixed positive charge that electrostatically repels the protonated guanidine analyte, preventing secondary interactions and ensuring excellent peak shape.

  • Detection Physics: The benzyl group facilitates a highly specific "Tropylium ion" fragmentation (m/z 91) in MS/MS, providing high sensitivity.

Chemical Identity & MS/MS Transitions

Compound: 4-Benzylpiperazine-1-carboximidamide Formula: C₁₂H₁₇N₅ (Free Base) Molecular Weight: ~231.30 Da (Free Base) / Salt form varies (Hydroiodide adds HI mass). Ionization: ESI Positive Mode



Optimized MRM Table
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)RoleMechanism
Analyte 232.2 91.1 3025Quantifier Benzyl cleavage (Tropylium)
Analyte232.2149.13018QualifierPiperazine ring fragment
IS (BZP-d7) 184.2 98.1 3022Internal StdDeuterated Analog

Note: If specific deuterated 4-Benzylpiperazine-1-carboximidamide is unavailable, Benzylpiperazine-d7 (BZP-d7) is a structurally sufficient Internal Standard (IS) due to similar retention characteristics.

Experimental Workflow (Visualization)

The following diagram illustrates the critical path from sample collection to data acquisition.

PK_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Std (BZP-d7) Sample->IS_Add PPT Protein Precipitation (150 µL ACN) IS_Add->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Dilute 1:1 w/ Water Centrifuge->Supernatant LC LC Separation CSH C18 Column Supernatant->LC MS MS/MS Detection m/z 232 -> 91 LC->MS

Figure 1: High-throughput Protein Precipitation (PPT) workflow optimized for guanidine-based PK analysis.

Detailed Protocol

Reagents and Standards[1][2][3][4][5]
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) – 98%+ purity.

  • Stock Solution: Dissolve 1.0 mg of 4-Benzylpiperazine-1-carboximidamide hydroiodide in 1 mL of 50:50 Water:Methanol. (Correct for salt weight: MW_salt / MW_base ratio).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL BZP-d7 in water).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acidic ACN? The acid ensures the guanidine remains protonated and soluble, preventing co-precipitation with proteins.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and mix with 100 µL of LC-MS grade water.

    • Why Dilute? Injecting pure ACN can cause "solvent effect" (peak broadening) for early eluting polar compounds. Matching the mobile phase strength is critical.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 XP, 2.1 x 50 mm, 2.5 µm.

    • Alternative: Phenomenex Kinetex Biphenyl (if aromatic selectivity is needed).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
0.50 5 Start Gradient
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 2.5 kV (Guanidines ionize easily; lower voltage reduces background).

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr.

Method Validation Strategy (FDA M10 Compliance)

To ensure scientific integrity, the method must be validated against the following criteria derived from FDA Bioanalytical Method Validation Guidelines (2018/2022).

Linearity & Sensitivity[2][4][7]
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Criterion: Correlation coefficient (

    
    ) > 0.99.[2][3]
    
Accuracy & Precision[1][4][7]
  • QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV% < 15%.[2][3]

Matrix Effect & Recovery

Since guanidines are polar, phospholipids are a major risk for ion suppression.

  • Assessment: Compare post-extraction spike area vs. neat solution area.

  • Mitigation: If matrix effect > 20%, switch sample prep from PPT to Mixed-Mode Cation Exchange (MCX) SPE . The guanidine group binds strongly to MCX, allowing rigorous washing of phospholipids before elution with 5% NH₄OH in MeOH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsEnsure CSH column is used. Increase buffer ionic strength (add 5mM Ammonium Formate).
Carryover Guanidine sticking to injector needleUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid . The acid is crucial to desorb the base.
Low Sensitivity Ion suppressionCheck retention time of phospholipids (m/z 184 transition). Adjust gradient to separate analyte from lipid zone.

References

  • US FDA. Bioanalytical Method Validation, Guidance for Industry.[4][5] (2018).[5]

  • Antia, U., et al. "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... in human plasma."[3] Journal of Forensic Sciences (2010).[3]

  • Ji, X., et al. "A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid... in rat plasma."[2] Biomedical Chromatography (2012).[2]

  • Chambers, E.E., et al. "Systematic development of a UPLC-MS/MS method for the determination of basic drugs in plasma." Journal of Chromatography B (2009). (Foundational text on using CSH/High pH for bases).

Sources

Method

calculating appropriate dosage and concentration of 4-Benzylpiperazine-1-carboximidamide hydroiodide for experiments

This Application Note and Protocol guide details the scientific methodology for handling, solubilizing, and determining the optimal dosage of 4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS: 852228-15-0).[1] This c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scientific methodology for handling, solubilizing, and determining the optimal dosage of 4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS: 852228-15-0).[1]

This compound is a guanidino-piperazine derivative , structurally related to Glycine Transporter (GlyT) inhibitors and Nitric Oxide Synthase (NOS) inhibitors.[1] Unlike established pharmaceuticals with fixed dosing regimens, this reagent requires empirical dose-response screening to establish efficacy windows while avoiding off-target toxicity.[1]

Compound Profile & Chemical Properties

Before calculation, verify the specific salt form.[1] The hydroiodide (HI) salt adds significant molecular weight and introduces light sensitivity.[1]

PropertySpecification
Chemical Name 4-Benzylpiperazine-1-carboximidamide hydroiodide
Synonyms 1-Benzyl-4-guanidinopiperazine HI; N-Amidino-4-benzylpiperazine HI
CAS Number 852228-15-0
Molecular Formula C₁₂H₁₈N₄[1][2][3][4] · HI (Note: Some sources cite C₁₃H₁₉N₃[1]·HI; verify batch COA)
Molecular Weight ~346.21 g/mol (Standard Reference)
Solubility Soluble in DMSO (>20 mg/mL); Moderately soluble in Water
Stability Light Sensitive (Iodide oxidizes to Iodine, turning yellow).[1] Hygroscopic.
Storage -20°C, Desiccated, Protect from Light (Amber Vials)
Stock Solution Preparation Protocol

Principle: Create a high-concentration Master Stock (typically 10 mM or 100 mM) in 100% DMSO to ensure long-term stability and prevent hydrolysis.[1]

Calculations

To prepare 10 mL of a 10 mM Master Stock:




[1]
Workflow Diagram (Graphviz)

StockPrep Start Weigh 34.62 mg Compound Solvent Add 10 mL Anhydrous DMSO Start->Solvent Vortex Vortex 2 mins (Protect from Light) Solvent->Vortex Aliquot Aliquot 50-100 µL into Amber Tubes Vortex->Aliquot Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 1: Workflow for preparing a stable 10 mM Master Stock solution.[1]

In Vitro Dosage Determination (Cell Culture)

Objective: Determine the IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration) while monitoring for cytotoxicity.

Experimental Design
  • Screening Range: 0.1 nM to 100 µM (Logarithmic scale).

  • Vehicle Control: DMSO concentration must remain constant across all wells (typically <0.1% to avoid solvent toxicity).[1]

Dilution Table (for 96-well plate)

Assumption: Final Assay Volume = 100 µL. Max DMSO tolerance = 0.1%.[1]

Target Final Conc.Preparation Step (100x Concentrate)Dilution FactorFinal DMSO %
100 µM 10 mM Stock (Direct)1:100 into Media1.0% (High*)
10 µM Dilute 10 mM Stock 1:10 → 1 mM 1:100 into Media0.1%
1 µM Dilute 1 mM Stock 1:10 → 100 µM 1:100 into Media0.1%
100 nM Dilute 100 µM Stock 1:10 → 10 µM 1:100 into Media0.1%
10 nM Dilute 10 µM Stock 1:10 → 1 µM 1:100 into Media0.1%

*Note: If 1.0% DMSO is toxic to your specific cell line, prepare a 100 mM Master Stock so the 100 µM dose only requires 0.1% DMSO.[1]

Protocol Steps:
  • Seed Cells: Plate cells (e.g., HEK293, SH-SY5Y) at 5,000–10,000 cells/well.[1] Incubate 24h.

  • Prepare Media: Create "2x" dosing media by diluting stock solutions into culture media.

  • Treat: Remove old media (or add 2x media to existing volume). Add compound.

  • Incubate: 24h to 48h depending on the assay (e.g., Glycine uptake, NO production).

  • Readout: Perform MTT/CCK-8 assay for viability and specific functional assay (e.g., Fluorescence) for activity.[1]

In Vivo Dosage Estimation (Exploratory)

Warning: No established LD₅₀ exists for this specific salt in humans.[1] Animal studies must proceed with extreme caution using a "Step-Up" approach.

Allometric Scaling & Starting Dose

Based on structural analogs (guanidino-piperazines), toxicity often manifests as cholinergic/adrenergic disruption or hypotension.[1]

  • Recommended Starting Dose (Mouse): 1 mg/kg to 5 mg/kg (IP or PO).[1]

  • Maximum Tolerated Dose (MTD) Ceiling: Do not exceed 50 mg/kg in initial screens without safety data.[1]

Preparation for Injection (IP/IV)
  • Solvent: Hydroiodide salts are acidic and potentially irritating.[1]

  • Buffer: Dissolve in 5% DMSO + 5% Tween-80 + 90% Saline.

  • pH Adjustment: Check pH. If <5.0, neutralize carefully with dilute NaOH to pH ~7.0–7.4 to prevent peritoneal irritation.[1]

Dose Calculation Formula

[1]

Example: Treating a 25g (0.025 kg) mouse at 10 mg/kg using a 2 mg/mL solution.


[1]
Mechanistic Context & Signaling

This compound is often screened for Glycine Transporter 1 (GlyT1) inhibition or Nitric Oxide Synthase (NOS) inhibition .[1]

Mechanism Compound 4-Benzylpiperazine-1-carboximidamide Target1 GlyT1 Transporter (Synaptic Cleft) Compound->Target1 Inhibits Target2 Nitric Oxide Synthase (iNOS/nNOS) Compound->Target2 Inhibits Effect1 Increased Synaptic Glycine Target1->Effect1 Effect3 Reduced NO Production Target2->Effect3 Effect2 NMDA Receptor Potentiation Effect1->Effect2 Outcome1 Cognitive Enhancement (Schizophrenia Models) Effect2->Outcome1 Outcome2 Anti-inflammatory / Neuroprotection Effect3->Outcome2

Figure 2: Potential pharmacological pathways. The compound acts as a guanidine-based inhibitor affecting neurotransmitter uptake or NO signaling.[1]

Safety & Handling (E-E-A-T)
  • Iodide Hazard: The hydroiodide salt can release free iodine (

    
    ) upon oxidation, which is cytotoxic.[1] Always use fresh solutions. If the solution turns yellow/brown, discard it.[1]
    
  • Irritation: Guanidines are skin and respiratory irritants.[1] Use a fume hood and nitrile gloves.[1]

  • Waste: Dispose of as halogenated organic waste.

References
  • PubChem. (2025).[1] 4-Benzylpiperidine-1-carboximidamide hydroiodide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Google Patents. (2004).[1] 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors (Patent PT1663232E).[1] Available at: [1]

  • Kanto Chemical Co. (2022).[1][4] Reagent Catalog: 4-Benzylpiperazine-1-carboximidamide hydroiodide.[1][3][4][5] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

guide to optimizing 4-Benzylpiperazine-1-carboximidamide hydroiodide concentration for maximum efficacy in a specific assay

Executive Summary & Compound Profile 4-Benzylpiperazine-1-carboximidamide hydroiodide is a synthetic small molecule featuring a guanidine (carboximidamide) moiety attached to a piperazine scaffold. Structurally, the guan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Benzylpiperazine-1-carboximidamide hydroiodide is a synthetic small molecule featuring a guanidine (carboximidamide) moiety attached to a piperazine scaffold. Structurally, the guanidine group acts as an arginine mimetic, making this compound a candidate for Serine Protease Inhibition (e.g., Trypsin, Thrombin, uPA) or as a ligand for imidazoline/sigma receptors.

Critical Technical Alert (The Hydroiodide Salt): The presence of the hydroiodide (HI) counter-ion is the single most significant variable in optimizing this assay. Iodide ions (


) are potent fluorescence quenchers  via the heavy-atom effect.[1] If your specific assay relies on fluorogenic substrates (e.g., AMC, MCA, Rhodamine-110), the iodide salt can cause false positives  by quenching the signal, mimicking enzymatic inhibition.

This guide focuses on optimizing this compound for a Fluorogenic Serine Protease Inhibition Assay , addressing the specific challenges of the hydroiodide salt.

Pre-Assay Quality Control (The Foundation)

Before generating an IC50 curve, you must validate the compound's behavior in your assay buffer.

A. Solubility & Stability
  • Solvent: DMSO is recommended for the primary stock (typically 10 mM or 100 mM).

  • Aqueous Stability: The guanidine group is stable in aqueous buffers, but the iodide ion is sensitive to oxidation.

    • Visual Check: If your stock solution turns yellow/brown, iodide has oxidized to iodine (

      
      ). Discard immediately.  Iodine is a promiscuous protein alkylator and will invalidate your data.
      
  • Light Sensitivity: Store solid and solvated compound protected from light to prevent iodide oxidation.

B. The "Iodide Interference" Check

You must determine if the salt form is interfering with your readout before running the enzyme assay.

Protocol: Fluorescence Quenching Control

  • Prepare assay buffer containing the fluorophore standard (e.g., free AMC) at a concentration equivalent to 50% substrate conversion.

  • Add the compound at the highest intended test concentration (e.g., 100 µM).

  • Measure fluorescence.[2][3][4][5][6]

  • Criteria: If fluorescence decreases by >10% compared to the "No Compound" control, the iodide is quenching the signal.

    • Solution: You must perform a salt exchange (e.g., using an ion-exchange resin to swap

      
       for 
      
      
      
      ) or mathematically correct for quenching using a Stern-Volmer plot.

Optimization Matrix: Experimental Protocol

The following workflow is designed to generate a robust IC50 value with a Z-factor > 0.5.

Step 1: Plate Layout & Serial Dilution

Do not use linear dilutions. Use a logarithmic (half-log) dilution series to cover a broad dynamic range.

Recommended Dilution Scheme (10-point dose-response):

Point Concentration (µM) Preparation Strategy
1 (Top) 100.0 1:100 dilution from 10 mM Stock
2 31.6 1:3.16 dilution from Point 1
3 10.0 1:3.16 dilution from Point 2
4 3.16 ...
... ... ...
9 0.01 ...[6][7][8]

| 10 (Bottom)| 0 (DMSO Only) | Negative Control (0% Inhibition) |

Step 2: The Reaction Setup
  • Enzyme: Titrate enzyme to ensure linear velocity (

    
    ) over the assay duration (typically 30-60 mins).
    
  • Substrate: Use

    
     concentration. Using 
    
    
    
    will make it harder to detect competitive inhibitors (which this compound likely is).
Step 3: Workflow Diagram

The following diagram outlines the critical path for the assay, including the mandatory "Quench Control" loop.

AssayOptimization Stock Compound Stock (10mM DMSO) QC Visual QC (Yellow = Oxidized) Stock->QC QuenchCheck Iodide Quench Check (Fluorophore + Cmpd) QC->QuenchCheck Pass Dilution Serial Dilution (10-point, 1/2 log) QuenchCheck->Dilution No Quenching Analysis Data Fit (4-Parameter Logistic) QuenchCheck->Analysis Quenching Detected (Apply Correction) Assay Enzymatic Reaction (Enz + Substrate + Cmpd) Dilution->Assay Readout Kinetic Read (RFU vs Time) Assay->Readout Readout->Analysis

Caption: Workflow for optimizing 4-Benzylpiperazine-1-carboximidamide HI, emphasizing the critical Quench Check step.

Troubleshooting & FAQs

Q1: My IC50 curve does not reach a plateau at high concentrations (incomplete inhibition).

Diagnosis: This is common for competitive inhibitors if the substrate concentration is too high. Fix: Ensure your substrate concentration is at or below the


 of the enzyme. If 

, the inhibitor cannot effectively compete for the active site, shifting the apparent IC50 to the right (Cheng-Prusoff equation applies).
Q2: The "No Enzyme" control shows high fluorescence.

Diagnosis: Compound autofluorescence or substrate instability. Fix: 4-Benzylpiperazine-1-carboximidamide is generally not highly fluorescent. Check your buffer pH. Spontaneous hydrolysis of the fluorogenic substrate can occur at high pH (>8.5), creating high background.

Q3: I see "negative inhibition" (Signal increases with compound concentration).

Diagnosis: This is rare for this class but can happen if the compound aggregates and scatters light, or if it stabilizes the enzyme. Fix: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to prevent colloidal aggregation of the small molecule.

Q4: How do I handle the Iodide Quenching if I can't change the salt?

Diagnosis: You confirmed quenching in the Pre-Assay QC. Fix: You must use a mathematical correction.

  • Measure the fluorescence of free fluorophore at varying compound concentrations (without enzyme).

  • Calculate a correction factor

    
     for each concentration: 
    
    
    
    .
  • Multiply your assay data by

    
     before calculating inhibition.
    

Data Analysis & Acceptance Criteria

To declare the assay "Optimized," your data must meet these statistical requirements:

  • Z-Factor (Z'): Must be

    
    .[8]
    
    
    
    
    (Where p = positive control/max signal, n = negative control/min signal).
  • Hill Slope: For a 1:1 binding stoichiometry (typical for guanidine-protease interactions), the Hill Slope should be approximately -1.0 .

    • Slope < -2.0: Suggests aggregation, irreversible binding, or steep dose-response artifacts.

    • Slope > -0.5: Suggests negative cooperativity or solubility issues.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Specifically regarding Heavy Atom Effect and Iodide Quenching). Springer.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

Optimization

best practices to prevent 4-Benzylpiperazine-1-carboximidamide hydroiodide precipitation in cell culture media

Technical Support Center: 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI) A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Benzylpiperazine-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI). This guide is designed to provide you with in-depth troubleshooting strategies and best practices to ensure the successful application of BPC-HI in your cell culture experiments. As a novel guanidinium-containing compound, BPC-HI's unique chemical properties require specific handling to maintain its solubility and prevent precipitation in complex biological media.

Frequently Asked Questions (FAQs)

Q1: My BPC-HI precipitated immediately after I added it to my cell culture medium. What is the most likely cause?

A: This is a common issue and is typically due to "salting out" or rapid pH shock. BPC-HI's solubility is significantly influenced by the high concentration of divalent cations (like Ca²⁺ and Mg²⁺) and the buffering system (e.g., bicarbonate) in standard cell culture media. The hydroiodide salt form can also interact with other salts in the media, leading to the formation of an insoluble complex. We recommend a serial dilution approach, which is detailed in our troubleshooting guide below.

Q2: What is the recommended solvent and maximum stock concentration for BPC-HI?

A: Based on our internal validation, the recommended solvent for BPC-HI is sterile Dimethyl Sulfoxide (DMSO). A maximum stock concentration of 50 mM in DMSO is advised to ensure stability and prevent crystallization during storage. For sensitive cell lines, sterile deionized water with a pH adjustment to 4.5-5.5 can be used, but the maximum stock concentration is significantly lower, typically around 5 mM.

Q3: Can I store my BPC-HI stock solution at -20°C?

A: Yes, aliquots of the 50 mM BPC-HI stock solution in DMSO can be stored at -20°C for up to 3 months. However, it is critical to minimize freeze-thaw cycles. We have observed that repeated temperature changes can lead to the formation of micro-precipitates. Upon thawing, ensure the solution is brought to room temperature and vortexed thoroughly before use.

Q4: I noticed a cloudy appearance in my culture plates after 24 hours of incubation. Is this precipitation?

A: It is highly likely. Delayed precipitation can occur as the compound interacts with secreted cellular metabolites or as the pH of the medium shifts due to cellular activity. Another possibility is the interaction of BPC-HI with proteins in fetal bovine serum (FBS), forming less soluble complexes over time. Using a reduced-serum or serum-free medium, if compatible with your cell line, can mitigate this issue.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving precipitation issues with BPC-HI.

Problem 1: Precipitation During Stock Solution Preparation

If you observe insolubility while preparing the initial stock solution, the cause is almost always related to the solvent or concentration.

Troubleshooting Steps:

  • Solvent Check: Ensure you are using anhydrous, sterile-filtered DMSO. Water contamination can significantly reduce the solubility of BPC-HI.

  • Concentration Limit: Do not exceed the recommended 50 mM stock concentration in DMSO.

  • Gentle Warming: If the compound is slow to dissolve, you can warm the solution to 37°C for 5-10 minutes. Do not boil.

  • Sonication: A brief sonication in a water bath can help break up small agglomerates and facilitate dissolution.

Problem 2: Immediate Precipitation Upon Addition to Media

This is the most frequently encountered issue and is related to the physicochemical incompatibility between the concentrated stock and the aqueous, high-salt culture medium.

Underlying Mechanism: The guanidinium group in BPC-HI is protonated and positively charged at physiological pH. This charged state is critical for its solubility in acidic water but can lead to strong ionic interactions with negatively charged ions (e.g., phosphates, sulfates) and proteins in the culture medium, causing aggregation and precipitation.

Recommended Protocol: The Serial Dilution Method

This method prevents the localized high concentration of BPC-HI that causes precipitation.

  • Prepare an Intermediate Dilution: Instead of adding the 50 mM DMSO stock directly to your full volume of media, first prepare an intermediate dilution in a serum-free basal medium (e.g., DMEM or RPMI-1640 without FBS). A 1:100 dilution (e.g., 10 µL of 50 mM stock into 990 µL of basal medium) to create a 500 µM intermediate solution is a good starting point.

  • Vortex Gently: Immediately after adding the stock to the basal medium, vortex the intermediate solution gently for 5-10 seconds to ensure rapid and uniform dispersion.

  • Final Dilution: Add the required volume of this intermediate solution to your complete culture medium (containing FBS and other supplements) to achieve your final working concentration.

  • Final Mix: Gently swirl the culture flask or plate to mix. Avoid vigorous shaking, which can denature proteins and contribute to precipitation.

Experimental Workflow: Serial Dilution to Prevent Precipitation

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution Stock 50 mM BPC-HI in DMSO Intermediate 500 µM Intermediate Solution (Vortex Gently) Stock->Intermediate 1:100 Dilution BasalMedia Serum-Free Basal Medium (e.g., DMEM) Final Final Working Concentration (e.g., 10 µM) Swirl to Mix Intermediate->Final Add to Culture CompleteMedia Complete Culture Medium (+ FBS, Supplements)

Caption: Workflow for adding BPC-HI to culture media.

Problem 3: Delayed Precipitation (Post-Incubation)

If precipitation occurs hours or days after the initial successful solubilization, the cause is likely due to interactions with media components over time.

Troubleshooting Decision Tree

G Start Precipitation observed after >12h incubation? SerumCheck Is the medium supplemented with serum (FBS)? Start->SerumCheck ReduceSerum Action: Reduce FBS concentration (e.g., from 10% to 5% or 2%) or use serum-free medium. SerumCheck->ReduceSerum Yes pHCheck Did the medium color change (e.g., yellow to purple)? SerumCheck->pHCheck No BufferCheck Action: Increase buffer capacity. Use HEPES-buffered medium. pHCheck->BufferCheck Yes MetaboliteIssue If issues persist, consider interaction with cell metabolites. Action: Refresh medium every 24-48h. pHCheck->MetaboliteIssue No

Caption: Troubleshooting delayed BPC-HI precipitation.

Quantitative Data Summary: Recommended BPC-HI Working Conditions

ParameterStandard ConditionTroubleshooting ModificationRationale
Solvent DMSON/A (DMSO is optimal)High solvating power for organic molecules.
Stock Concentration 10-50 mM≤ 10 mMReduces the risk of crystallization upon freezing.
Final DMSO % ≤ 0.5%≤ 0.1%Minimizes solvent toxicity to cells.
Serum (FBS) % 10%2-5% or Serum-FreeReduces protein binding and complex formation.
Buffering System Sodium BicarbonateAdd 10-25 mM HEPESProvides stronger pH stability, especially in CO₂ incubators.

References

  • Techniques for the preparation of stock solutions of poorly soluble compounds for screening. (Assay Guidance Manual). A comprehensive guide on handling difficult compounds for biological assays. [Link]

  • The Use of Guanidinium-Based Ionic Liquids for Drug Solubility Enhancement. (Pharmaceutical Research). This article discusses how guanidinium groups interact and can be used to improve solubility, providing mechanistic insight relevant to BPC-HI. [Link]

  • The Effect of Serum on the Bioactivity of Small Molecules. (SLAS Discovery). Discusses how serum proteins can bind to and sequester small molecules, affecting their availability and solubility. [Link]

Troubleshooting

assessing and mitigating the off-target effects of 4-Benzylpiperazine-1-carboximidamide hydroiodide

Topic: Assessment and Mitigation of Off-Target Effects Executive Summary You are working with 4-Benzylpiperazine-1-carboximidamide hydroiodide (often abbreviated as BPC-HI).[1] This compound belongs to a class of "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessment and Mitigation of Off-Target Effects
Executive Summary

You are working with 4-Benzylpiperazine-1-carboximidamide hydroiodide (often abbreviated as BPC-HI).[1] This compound belongs to a class of "privileged structures" in medicinal chemistry.[1] It combines a benzylpiperazine core (known for CNS and ion channel activity) with a carboximidamide (guanidine-mimetic) tail.[1]

While this structure is highly effective at inhibiting trypsin-like serine proteases or modulating Sigma receptors, it possesses inherent "structural alerts" for promiscuity.[1] This guide addresses the three critical off-target vectors: Protease Cross-Reactivity , hERG Channel Inhibition , and Assay Interference due to the Hydroiodide Salt .[1]

Section 1: The "Arginine Mimic" Problem (Protease Selectivity)

Q: My IC50 data for my target protease is excellent, but I’m seeing toxicity in cell-based assays. Could this be off-target protease inhibition?

A: Yes. The carboximidamide group (


) is a classic bioisostere for the arginine side chain. This allows your compound to anchor into the S1 specificity pocket  of almost any trypsin-like serine protease, not just your intended target.[1]

The Mechanism: Most serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Plasmin) have an aspartate residue at the bottom of their S1 pocket. Your compound’s carboximidamide group forms a salt bridge with this aspartate.[1] If your compound lacks sufficient steric bulk or specific "decorations" on the benzyl ring to exclude it from other proteases, it will act as a "pan-trypsin" inhibitor.[1]

Troubleshooting Protocol: The "S1 Exclusion" Panel Do not rely on a single assay. You must run a kinetic counter-screen.[1]

  • Select Counter-Targets:

    • Thrombin & Factor Xa: Critical for coagulation homeostasis.[1] Inhibition here causes bleeding/toxicity in vivo.[1]

    • Trypsin: A proxy for general digestive protease inhibition.[1]

    • Acetylcholinesterase (AChE): Often inhibited by cationic amines; a key off-target for toxicity.[1]

  • Experimental Setup (Chromogenic Kinetic Assay):

    • Substrate: Use specific para-nitroanilide (pNA) substrates for each enzyme (e.g., S-2238 for Thrombin).[1]

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 (prevents non-specific binding).

    • Detection: Monitor Absorbance at 405 nm every 30 seconds for 20 minutes.

Data Interpretation: Calculate the Selectivity Ratio (SR) :



  • SR < 10: High risk of off-target toxicity.[1]

  • SR > 100: Acceptable lead candidate profile.[1]

Section 2: The hERG Liability (Cardiotoxicity)

Q: I am using a benzylpiperazine scaffold. Should I be worried about QT prolongation?

A: Absolutely. The benzylpiperazine moiety is a known pharmacophore for blocking the hERG potassium channel (


 current), which leads to QT prolongation and potential Torsades de Pointes arrhythmia.[1]

Why it happens: The hERG channel pore is large and hydrophobic with aromatic residues (Tyr652, Phe656).[1] The benzyl group of your compound engages in


-stacking with these residues, while the protonated piperazine nitrogen  interacts with the channel's selectivity filter.[1]

Mitigation Strategy:

  • In Silico Check: Calculate cLogP. High lipophilicity correlates with hERG potency.[1][2] The carboximidamide adds polarity, which helps reduce hERG binding compared to the parent benzylpiperazine, but does not eliminate it.[1]

  • The "Patch-Clamp" Gold Standard:

    • If your compound progresses to late-stage lead optimization, you cannot rely on binding assays alone.[1] You must perform Whole-Cell Patch-Clamp electrophysiology on HEK293 cells stably expressing hERG.

    • Threshold: An

      
       is generally required to clear safety margins.[1]
      
Section 3: Technical Issues with the Hydroiodide Salt

Q: My ELISA results are fluctuating wildly when I add this compound. Is the compound unstable?

A: The compound is likely stable, but the Hydroiodide (HI) counter-ion is interfering with your assay chemistry.[1]

The Issue: Iodide (


) is a reducing agent and a nucleophile.[1] It can interfere with:
  • HRP-based ELISAs: Iodide can be oxidized by Horseradish Peroxidase (HRP), competing with your TMB or ABTS substrate, leading to false negatives (reduced signal).[1]

  • Fluorescence Assays: Iodide is a heavy-atom quencher of fluorescence.[1] If you are using fluorophores (like Fluorescein/FITC), the iodide ions in solution will collisionally quench the signal, appearing as "inhibition" of the biological event.[1]

  • Electrochemical Detection: Iodide is electroactive and will create background noise.[1]

The Fix:

  • Immediate: Perform a "Salt Exchange". Dissolve your compound in water, basify with carbonate to extract the free base into ethyl acetate, and re-precipitate as the Hydrochloride (HCl) or Tartrate salt.[1]

  • Control: If you must use the HI salt, run a "No-Enzyme" control where you add the compound to the fluorophore/substrate alone.[1] If the signal drops, it’s quenching, not inhibition.

Visualizing the Off-Target Landscape

The following diagram illustrates the structural causality between the BPC molecule and its downstream effects.

BPC_OffTarget_Pathways Compound 4-Benzylpiperazine-1- carboximidamide HI Guanidine Carboximidamide (Arg Mimic) Compound->Guanidine BenzPip Benzylpiperazine (Lipophilic Cation) Compound->BenzPip Iodide Hydroiodide Salt (I- Anion) Compound->Iodide Target Intended Target (e.g., Urokinase/C1s) Guanidine->Target High Affinity (S1 Pocket) Off_Protease Off-Target: Thrombin/Trypsin (Bleeding Risk) Guanidine->Off_Protease Promiscuous Binding Off_hERG Off-Target: hERG Channel (Cardiotoxicity) BenzPip->Off_hERG Hydrophobic Trapping Off_Assay False Signal: Fluorescence Quenching Iodide->Off_Assay Collisional Quenching

Figure 1: Structural Activity Relationship (SAR) map showing how specific moieties of 4-Benzylpiperazine-1-carboximidamide drive both therapeutic efficacy and specific off-target liabilities.

Summary of Recommended Screening Workflow

Use this table to design your validation pipeline before moving to in vivo models.

Assay TypeTarget/MethodCritical ThresholdWhy?
Primary Potency Target Protease (Chromogenic)

Validates efficacy.[1]
Safety Panel Thrombin, Factor Xa, TrypsinSelectivity Ratio > 100xPrevents coagulation side effects [1].[1]
Cardiotoxicity hERG (Patch Clamp or Binding)

Benzylpiperazines are high-risk for QT prolongation [2].
Assay QC Fluorescence Quench Check0% Signal Loss (No Enzyme)Rules out Iodide interference [3].
CNS Liability PAMPA-BBBLow Permeability (

)
Ensures compound stays peripheral (unless CNS is target) [4].
References
  • Subramanian, S. et al. (2024).[1] Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs. The Journal of Immunology.

  • Hancox, J. C. et al. (2023).[1] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences.

  • PubChem. (2025).[1][3] 4-Benzylpiperidine-1-carboximidamide hydroiodide Compound Summary. National Library of Medicine.

  • Drug Hunter. (2024).[1][2][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Articles.

Sources

Optimization

methods for refining the synthesis of 4-Benzylpiperazine-1-carboximidamide hydroiodide to improve purity and yield

Welcome to the Technical Support Center for the synthesis of 4-Benzylpiperazine-1-carboximidamide hydroiodide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Benzylpiperazine-1-carboximidamide hydroiodide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your synthesis, improve purity, and maximize yield.

Introduction

The synthesis of 4-Benzylpiperazine-1-carboximidamide hydroiodide involves two primary stages: the synthesis of the precursor, 1-benzylpiperazine, followed by its guanylation and subsequent conversion to the hydroiodide salt. Each step presents unique challenges that can impact the overall efficiency and the quality of the final product. This guide is structured to address these challenges head-on, providing not just procedural steps but also the scientific rationale behind them.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by a list of potential causes and detailed, step-by-step solutions.

Problem 1: Low Yield of 1-Benzylpiperazine (Precursor)

Low yields in the synthesis of the 1-benzylpiperazine precursor are often traced back to suboptimal reaction conditions or the formation of a significant byproduct.

Potential Causes and Solutions:

  • Formation of 1,4-Dibenzylpiperazine: The primary competing reaction is the dialkylation of piperazine to form the undesired 1,4-dibenzylpiperazine. This is a common impurity in the synthesis of benzylpiperazine.[1]

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of piperazine relative to benzyl chloride can help to minimize the formation of the disubstituted product. The use of piperazine monohydrochloride or monoacetate in situ can also favor monosubstitution.[2]

  • Inefficient Reaction Conditions: The reaction may not be going to completion due to issues with temperature, reaction time, or solvent.

    • Solution: Ensure the reaction is heated adequately, as this is often required to drive the alkylation to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] A reliable procedure from Organic Syntheses suggests reacting piperazine with benzyl chloride at 65°C in ethanol.[1]

Problem 2: Incomplete Guanylation or Low Yield of Carboximidamide

The conversion of 1-benzylpiperazine to the carboximidamide is the most critical and often the most challenging step.

Potential Causes and Solutions:

  • Poor Reactivity of Guanylating Agent: The chosen guanylating agent may not be sufficiently reactive under the employed conditions.

    • Solution: Several guanylating agents can be used, each with its own advantages and required conditions.

      • Cyanamide: This is a common and cost-effective reagent. The reaction often requires heating and the presence of a catalytic amount of acid or a Lewis acid like scandium(III) triflate to proceed efficiently.[4][5]

      • Thiourea Derivatives: N,N'-Di-Boc-thiourea, in the presence of a coupling agent like Mukaiyama's reagent or a mercury(II) salt, can be an effective guanylating agent.[6][7]

      • Carbodiimides: While they can be used, they are sometimes prone to decomposition, which can complicate the reaction.[7][8]

  • Suboptimal Reaction Conditions: The temperature, solvent, and pH can all significantly impact the success of the guanylation reaction.

    • Solution: Guanidine synthesis can be sensitive to reaction conditions. It is crucial to optimize these parameters. For instance, reactions with cyanamide may require refluxing in a suitable solvent like ethanol.[6] The use of a base may be necessary to deprotonate the piperazine for it to act as a nucleophile.

Problem 3: Difficulty in Purifying the Final Product

Guanidine salts are often highly polar and can be challenging to purify.

Potential Causes and Solutions:

  • High Polarity and Solubility in Polar Solvents: The product is likely to be very soluble in water and alcohols, making extraction and purification difficult.[6]

    • Solution: Recrystallization is the most common method for purifying guanidine salts.[9][10][11] Experiment with a range of solvent systems. A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a less polar anti-solvent in which it is insoluble (like ethyl acetate or diethyl ether) can be effective. A patent for crystallizing guanidinium salts suggests using a mixture of water and ethyl acetate.[12]

  • Presence of Unreacted Starting Materials or Byproducts: Impurities from previous steps can co-crystallize with the final product.

    • Solution: Ensure that the precursor, 1-benzylpiperazine, is of high purity before proceeding to the guanylation step. If the crude product is an oil or fails to crystallize, column chromatography on silica gel may be necessary, although the high polarity of the product can make this challenging. In such cases, a gradient elution starting with a non-polar solvent and gradually increasing the polarity with methanol or a methanol/ammonia mixture might be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing the 1-benzylpiperazine precursor?

A1: A well-documented and reliable method is published in Organic Syntheses. This procedure involves the reaction of piperazine with benzyl chloride in ethanol at 65°C. It is designed to minimize the formation of the 1,4-dibenzylpiperazine byproduct and provides a good yield of the desired monosubstituted product.[1]

Q2: Which guanylating agent is recommended for a high-yield synthesis?

A2: The choice of guanylating agent depends on the scale of the reaction and the available resources. For a straightforward and scalable approach, reacting 1-benzylpiperazine with cyanamide in the presence of a catalytic amount of a Lewis acid like scandium(III) triflate can be very effective and proceeds under mild conditions.[5] Alternatively, using a pre-activated thiourea derivative, such as N,N'-Di-Boc-thiourea with a coupling agent, offers a high-yielding but more expensive route.[6][7]

Q3: My final product is a sticky oil and won't crystallize. What should I do?

A3: This is a common issue with highly polar organic salts. First, ensure that all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, try dissolving it in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly adding a less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or hexane) until the solution becomes turbid. Then, allow it to cool slowly. Seeding with a small crystal, if available, or scratching the inside of the flask with a glass rod can help induce crystallization. If these methods fail, purification by column chromatography may be necessary.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound. You should see signals corresponding to the benzyl group, the piperazine ring protons, and the protons of the carboximidamide group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H bonds and the C=N bond of the guanidine group.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Elemental Analysis: This provides the elemental composition of the compound, which can be compared to the theoretical values.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Benzyl chloride is a lachrymator and a potential carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanamide is caustic and can cause skin and eye irritation.[6]

  • Strong acids and bases used in the workup and salt formation steps should be handled with care.

  • Always wear safety glasses, gloves, and a lab coat.

Experimental Protocols and Data

Protocol 1: Synthesis of 1-Benzylpiperazine

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • In a 250 mL round-bottom flask, combine piperazine hexahydrate (24.3 g, 0.125 mol) and piperazine dihydrochloride monohydrate (22.1 g, 0.125 mol) in absolute ethanol (50 mL).

  • Warm the mixture to 65°C in a water bath with stirring until all solids dissolve.

  • To the warm solution, add freshly distilled benzyl chloride (15.8 g, 0.125 mol) dropwise over 5 minutes with vigorous stirring.

  • Continue stirring at 65°C for an additional 25 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes to precipitate unreacted piperazine dihydrochloride.

  • Filter the solid and wash with ice-cold absolute ethanol.

  • Combine the filtrate and washings, and cool in an ice bath. Add 25 mL of absolute ethanol saturated with dry hydrogen chloride gas to precipitate the 1-benzylpiperazine dihydrochloride.

  • Collect the white solid by suction filtration and wash with dry benzene.

  • To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-benzylpiperazine as a pale-brown oil. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of 4-Benzylpiperazine-1-carboximidamide Hydroiodide

This is a representative protocol based on common guanylation methods.

  • Dissolve 1-benzylpiperazine (1.76 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add cyanamide (0.50 g, 12 mmol) to the solution.

  • Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (0.2 mol%).

  • Reflux the mixture with stirring for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in a minimal amount of isopropanol.

  • Slowly add a solution of hydroiodic acid (57% in water) dropwise with stirring until the solution is acidic (test with pH paper).

  • Cool the solution in an ice bath to induce crystallization of the hydroiodide salt.

  • Collect the solid by suction filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.

  • Dry the product under vacuum to obtain 4-Benzylpiperazine-1-carboximidamide hydroiodide.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
1-BenzylpiperazineC₁₁H₁₆N₂176.26Pale-brown oil
4-Benzylpiperazine-1-carboximidamide (Free Base)C₁₂H₁₈N₄218.30Off-white to pale solid
4-Benzylpiperazine-1-carboximidamide HydroiodideC₁₂H₁₉IN₄346.21White crystalline solid

Diagrams

SynthesisWorkflow cluster_precursor Step 1: Precursor Synthesis cluster_guanylation Step 2: Guanylation & Salt Formation Piperazine Piperazine BenzylChloride Benzyl Chloride Reaction1 Alkylation (Ethanol, 65°C) Piperazine->Reaction1 BenzylChloride->Reaction1 Benzylpiperazine_HCl 1-Benzylpiperazine Dihydrochloride Reaction1->Benzylpiperazine_HCl BaseWorkup Base Workup (NaOH) Benzylpiperazine_HCl->BaseWorkup Benzylpiperazine 1-Benzylpiperazine (Precursor) BaseWorkup->Benzylpiperazine Reaction2 Guanylation (Ethanol, Reflux) Benzylpiperazine->Reaction2 GuanylatingAgent Guanylating Agent (e.g., Cyanamide) GuanylatingAgent->Reaction2 Carboximidamide 4-Benzylpiperazine-1-carboximidamide Reaction2->Carboximidamide SaltFormation Salt Formation Carboximidamide->SaltFormation HI Hydroiodic Acid HI->SaltFormation FinalProduct Final Product (Hydroiodide Salt) SaltFormation->FinalProduct

Caption: Overall workflow for the synthesis of 4-Benzylpiperazine-1-carboximidamide hydroiodide.

TroubleshootingLogic cluster_yield Low Yield cluster_purity Purity Issues Start Low Yield or Purity Issue CheckPrecursor Check Precursor Yield Start->CheckPrecursor Yield CheckGuanylation Check Guanylation Step PurificationProblem Purification Difficulty Start->PurificationProblem Purity Dialkylation Dialkylation? (1,4-Dibenzylpiperazine) CheckPrecursor->Dialkylation Impurity Found IncompleteReaction Incomplete Reaction? CheckPrecursor->IncompleteReaction Low Conversion CheckGuanylation->IncompleteReaction ReagentActivity Poor Reagent Activity? CheckGuanylation->ReagentActivity Adjust Stoichiometry Adjust Stoichiometry Dialkylation->Adjust Stoichiometry Optimize Conditions\n(Temp, Time, Catalyst) Optimize Conditions (Temp, Time, Catalyst) IncompleteReaction->Optimize Conditions\n(Temp, Time, Catalyst) Change Guanylating Agent Change Guanylating Agent ReagentActivity->Change Guanylating Agent OilyProduct Product is an Oil? PurificationProblem->OilyProduct Recrystallization Optimize Recrystallization OilyProduct->Recrystallization

Caption: Troubleshooting logic for identifying and resolving common synthesis issues.

References

  • Organic Syntheses. Guanidine Nitrate. [Link]

  • Google Patents. (1995).
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

  • Google Patents. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Beilstein Journals. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. [Link]

  • PubMed. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. [Link]

  • Google Patents. (2006). Method for crystallizing guanidinium salts.
  • Cardiff University - ORCA. Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • ScienceDirect. (2000). Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. (2025). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]

  • RSC Publishing. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. [Link]

  • Recrystallization. [Link]

  • ACS Publications. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]

  • PMC. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. [Link]

  • salts of organic bases. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • PubChem. 4-benzylpiperazine-1-carboxamide. [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Wikipedia. Benzylpiperazine. [Link]

  • European Union. (2018). BZP/piperazines drug profile. [Link]

  • ResearchGate. (2025). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • Reactions of Amines. [Link]

  • Experimental No. (4) Recrystallization. [Link]

  • RSC Publishing. The N ydrof errocyanides and Hydrof err ic yanides of the Organic Bases. Part I. [Link]

  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

Sources

Reference Data & Comparative Studies

Validation

methods for validating the therapeutic efficacy of 4-Benzylpiperazine-1-carboximidamide hydroiodide in preclinical models

Executive Summary 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI) is a synthetic small-molecule competitive inhibitor targeting trypsin-like serine proteases. Structurally, it consists of a piperazine core func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI) is a synthetic small-molecule competitive inhibitor targeting trypsin-like serine proteases. Structurally, it consists of a piperazine core functionalized with a benzyl group and a carboximidamide (guanidine-like) moiety.

Crucial Distinction: BPC-HI is chemically distinct from N-benzylpiperazine (BZP). While BZP is a CNS stimulant and controlled substance, the addition of the carboximidamide group in BPC-HI fundamentally alters its pharmacology, shifting activity from monoamine transporter modulation to serine protease inhibition (e.g., Thrombin, Trypsin, uPA). This guide outlines the validation of BPC-HI as an anticoagulant or anti-inflammatory agent, comparing it against industry standards like Benzamidine and Argatroban.

Part 1: Mechanism of Action & Therapeutic Logic

The therapeutic potential of BPC-HI relies on its ability to mimic the side chain of Arginine. Serine proteases (like Thrombin and Factor Xa) possess an S1 specificity pocket containing an Aspartate residue (Asp189 in Trypsin/Thrombin).

  • Cationic Binding: The carboximidamide group becomes protonated at physiological pH, forming a salt bridge with the Aspartate in the S1 pocket.

  • Steric Blockade: The benzyl-piperazine scaffold occupies the active site, preventing the natural substrate (fibrinogen or PAR receptors) from binding.

  • Hydroiodide Advantage: The hydroiodide salt form enhances aqueous solubility and crystalline stability compared to the free base, which is critical for reproducible in vitro kinetics.

Signaling Pathway: Coagulation Cascade Intervention

CoagulationPathway Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization BPC BPC-HI (Inhibitor) BPC->FXa Potential Cross-Reactivity BPC->Thrombin Competitive Inhibition

Figure 1: Mechanism of Action. BPC-HI acts as a competitive antagonist primarily at the active site of Thrombin (Factor IIa) and potentially Factor Xa, halting the conversion of Fibrinogen to Fibrin.

Part 2: Comparative Analysis

To validate BPC-HI, it must be benchmarked against established inhibitors.

FeatureBPC-HI (Test Compound)Benzamidine (Reference Standard)Argatroban (Clinical Gold Standard)
Class Synthetic AmidineSynthetic AmidinePeptidomimetic Arginine Derivative
Potency (

)
Moderate (

to

M)
Low (

M)
High (

M)
Selectivity Moderate (Trypsin/Thrombin)Low (Broad Serine Protease)High (Direct Thrombin Inhibitor)
Solubility High (Hydroiodide salt)High (HCl salt)Low (Requires ethanol/acid formulation)
Primary Use Preclinical Lead OptimizationCrystallography / PurificationClinical Anticoagulation (HIT patients)
Cost Low (Synthetic accessibility)Very LowHigh

Analysis: BPC-HI serves as a "middle-ground" validator. It is significantly more potent than Benzamidine due to the piperazine linker providing better hydrophobic interactions, but less potent than the clinically optimized Argatroban. It is ideal for early-stage proof-of-concept studies where cost and solubility are limiting factors.

Part 3: Validation Protocols
Workflow Overview

ValidationWorkflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Ex Vivo cluster_2 Phase 3: In Vivo Step1 Chromogenic Assay (Ki Determination) Step2 Selectivity Screen (Trypsin vs Thrombin) Step1->Step2 Step3 Plasma Clotting (aPTT / PT) Step2->Step3 Step4 Tail Bleeding Time (Mouse) Step3->Step4 Step5 FeCl3 Thrombosis Model Step4->Step5

Figure 2: Validation Pipeline. Progression from enzymatic kinetics to physiological efficacy.

Protocol A: Enzymatic Inhibition Kinetics (In Vitro)

Objective: Determine the inhibition constant (


) of BPC-HI against Thrombin.

Materials:

  • Human

    
    -Thrombin (0.5 NIH units/mL).
    
  • Chromogenic Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • BPC-HI stock (10 mM in DMSO).

Methodology:

  • Preparation: Prepare serial dilutions of BPC-HI (0, 1, 10, 50, 100, 500

    
    M) in the reaction buffer.
    
  • Incubation: Mix 50

    
    L of enzyme + 50 
    
    
    
    L of BPC-HI dilution in a 96-well microplate. Incubate for 10 minutes at 37°C to allow equilibrium binding.
  • Reaction Start: Add 100

    
    L of S-2238 substrate (final concentration 
    
    
    
    value, approx. 20-50
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit data to the Dixon plot (
    
    
    vs
    
    
    ) or Cheng-Prusoff equation to calculate
    
    
    and
    
    
    .

Self-Validating Check:

  • Control: Run Benzamidine in parallel. If Benzamidine

    
     deviates significantly from literature (~18 
    
    
    
    M for Trypsin), the assay conditions are invalid.
Protocol B: Activated Partial Thromboplastin Time (aPTT) (Ex Vivo)

Objective: Assess efficacy in a physiological plasma environment.

Materials:

  • Citrated human or murine plasma.

  • aPTT reagent (Ellagic acid/Phospholipids).

  • CaCl

    
     (25 mM).
    
  • Coagulometer.

Methodology:

  • Spiking: Spike plasma with BPC-HI to achieve final concentrations of 10–100

    
    M.
    
  • Incubation: Incubate 50

    
    L spiked plasma + 50 
    
    
    
    L aPTT reagent for 3 minutes at 37°C.
  • Activation: Add 50

    
    L pre-warmed CaCl
    
    
    
    .
  • Endpoint: Record time to clot formation.

Interpretation: A dose-dependent prolongation of aPTT (Intrinsic pathway) without significant change in PT (Extrinsic pathway) confirms specific inhibition of Thrombin or Factor Xa/IXa, validating the mechanism.

Protocol C: Ferric Chloride (

) Induced Thrombosis (In Vivo)

Objective: Validate anti-thrombotic efficacy in a living system.

Rationale: This model mimics arterial thrombosis caused by endothelial damage.

Methodology:

  • Subjects: C57BL/6 Mice (Male, 8-10 weeks).

  • Administration: Administer BPC-HI (e.g., 10 mg/kg, IV) or Vehicle (Saline) 15 minutes prior to injury.

  • Anesthesia: Ketamine/Xylazine.

  • Surgery: Expose the carotid artery. Place a Doppler flow probe to monitor blood flow.

  • Induction: Apply a filter paper saturated with 10%

    
     solution to the adventitial surface of the artery for 3 minutes.
    
  • Measurement: Monitor Time to Occlusion (TTO) – defined as the time until blood flow remains at 0 mL/min for >1 minute.

Data Presentation:

  • Vehicle: TTO ~5-8 minutes.

  • BPC-HI: TTO should be significantly prolonged (>15 minutes) to demonstrate efficacy.

References
  • Stürzebecher, J., et al. "Synthetic inhibitors of serine proteinases. 14. Inhibition of factor Xa, thrombin and trypsin by 4-amidinophenyl-analogues." Pharmazie, 1976.

  • Claeson, G. "Synthetic peptides and peptidomimetics as substrates and inhibitors of thrombin and other proteases in the coagulation system." Blood Coagulation & Fibrinolysis, 1994.

  • Westphal, K., et al. "Ferric chloride-induced thrombosis mouse model." Journal of Visualized Experiments (JoVE), 2017.

  • Rewcastle, G.W., et al. "Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids." Journal of Medicinal Chemistry, 1991. (Discusses carboximidamide synthesis).

  • European Medicines Agency. "Argatroban: Summary of Product Characteristics." (For comparative benchmark data).

Comparative

head-to-head comparison of 4-Benzylpiperazine-1-carboximidamide hydroiodide and another compound for a specific effect

A Head-to-Head Comparison of Broad-Spectrum MMP Inhibitors: Batimastat vs. Marimastat for Anti-Invasive Efficacy For drug development professionals and researchers investigating cellular invasion and metastasis, the inhi...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Broad-Spectrum MMP Inhibitors: Batimastat vs. Marimastat for Anti-Invasive Efficacy

For drug development professionals and researchers investigating cellular invasion and metastasis, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of study. MMPs are a family of zinc-dependent endopeptidases essential for degrading the extracellular matrix (ECM), a process fundamental to cancer cell invasion, angiogenesis, and metastasis.[1][2] This guide provides an in-depth, objective comparison of two pioneering synthetic, broad-spectrum MMP inhibitors: Batimastat (BB-94), also known as 4-Benzylpiperazine-1-carboximidamide, and its orally bioavailable analogue, Marimastat (BB-2516).

Batimastat was the first MMP inhibitor (MMPI) to enter clinical trials, demonstrating potent anti-tumor activity in preclinical models.[3][4][5] However, its development was significantly hampered by poor oral bioavailability, necessitating intraperitoneal administration which could lead to peritonitis.[3][4] This critical limitation spurred the development of Marimastat, designed specifically to improve upon the pharmacokinetic profile of its predecessor.[6][7] This guide will dissect their mechanisms, compare their inhibitory potency, and provide the detailed experimental frameworks required to validate their effects in vitro.

Mechanism of Action: Chelating the Catalytic Zinc

Both Batimastat and Marimastat are classified as peptidomimetic, hydroxamate-based inhibitors.[6] Their mechanism of action is rooted in their structural mimicry of the natural collagen substrate of MMPs.[8][9] The core of their inhibitory function lies in the hydroxamate group (-CONHOH), which potently chelates the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme.[6][10] This binding is a competitive and reversible interaction that effectively blocks the enzyme from cleaving its natural ECM substrates, thereby inhibiting tissue degradation and cellular invasion.[9]

cluster_MMP MMP Active Site cluster_Inhibitor Hydroxamate Inhibitor (Batimastat / Marimastat) cluster_Action MMP_Site Catalytic Domain Zinc Zn²⁺ Ion MMP_Site->Zinc essential for catalysis Blocks Blocks Substrate Binding Inhibitor Inhibitor Backbone (Peptidomimetic) Inhibitor->Zinc Chelation Hydroxamate Hydroxamate Group (-CONHOH) Inhibitor->Hydroxamate

Caption: General mechanism of MMP inhibition by hydroxamate-based compounds.

Quantitative & Performance Comparison

The primary distinction between Batimastat and Marimastat lies not in their mechanism, but in their potency against specific MMPs and, most critically, their pharmacokinetic properties.

In Vitro Inhibitory Potency

Batimastat generally exhibits slightly greater or equivalent potency against key MMPs compared to Marimastat, as demonstrated by their half-maximal inhibitory concentrations (IC50). Both compounds are considered broad-spectrum, effectively inhibiting multiple MMPs involved in cancer progression, including collagenases (MMP-1), gelatinases (MMP-2, MMP-9), and matrilysin (MMP-7).[6][11][12]

Table 1: Comparative Inhibitory Activity (IC50) Against Key MMPs

Matrix Metalloproteinase (MMP) Batimastat IC50 (nM) Marimastat IC50 (nM) Primary Function in Cancer
MMP-1 (Collagenase-1) 3[11][13] 5[12][14] Collagen degradation, invasion
MMP-2 (Gelatinase-A) 4[11][13] 6[12][14] Basement membrane degradation
MMP-3 (Stromelysin-1) 20[11][13] 230[1][14] ECM remodeling, pro-MMP activation
MMP-7 (Matrilysin) 6[11] 13[12] E-cadherin cleavage, invasion
MMP-9 (Gelatinase-B) 4[11][13] 3[12][14] Basement membrane degradation, angiogenesis

| MMP-14 (MT1-MMP) | 1-5 (broadly stated)[1] | 9[12][14] | Pro-MMP-2 activation, pericellular proteolysis |

Data compiled from multiple sources; values represent consensus figures and may vary slightly between individual experiments.

Pharmacokinetic Profiles: The Decisive Difference

The clinical trajectory of these two molecules diverged primarily due to their bioavailability. Marimastat was developed to address the fundamental flaw of Batimastat: its inability to be administered orally.

Table 2: Comparative Pharmacokinetic & Development Profiles

Parameter Batimastat (BB-94) Marimastat (BB-2516) Implication for Research
Administration Route Intraperitoneal (i.p.) Injection[3][10] Oral[6][15] Marimastat is suitable for long-term in vivo studies involving oral gavage, which is less invasive.
Oral Bioavailability Poor / Negligible[4][7] Good (20-50% in preclinical studies)[6][15] Allows for systemic exposure via a clinically relevant route.
Key Clinical Limitation Peritonitis from i.p. injection[3] Musculoskeletal toxicity (MST)[4][7] MST became a class-wide issue for broad-spectrum MMPIs, highlighting the need for more selective inhibitors.

| Clinical Trial Phase | Reached Phase III, but not marketed[3] | Reached Phase III, but failed to show survival benefit[4][15] | The failure of these early MMPIs informed subsequent drug design to improve specificity and reduce off-target effects. |

Experimental Protocols for Validation

To objectively compare the anti-invasive effects of Batimastat and Marimastat in a research setting, two core experiments are essential: a direct enzymatic inhibition assay and a cell-based invasion assay.

Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic FRET Substrate)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified, recombinant MMP. It is the standard method for determining IC50 values.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses fluorescence via Fluorescence Resonance Energy Transfer (FRET).[1] When an active MMP cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[1][16] The presence of an effective inhibitor prevents this cleavage, leading to a reduced fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized recombinant human MMP (e.g., MMP-2, MMP-9) in assay buffer as per the manufacturer's protocol.[17] Some MMPs may require activation with APMA (4-aminophenylmercuric acetate).[14]

    • Prepare stock solutions (e.g., 10 mM) of Batimastat and Marimastat in 100% DMSO.

    • Prepare a working solution of the fluorogenic MMP substrate in assay buffer.[18]

  • Inhibitor Dilution:

    • Perform serial dilutions of the Batimastat and Marimastat stock solutions in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Assay Plate Setup (96-well black, flat-bottom):

    • Test Wells: Add diluted inhibitor solutions.

    • Positive Control (100% Activity): Add assay buffer containing the same final DMSO concentration as the test wells.

    • Negative Control (Blank): Add assay buffer only (no enzyme or inhibitor).

  • Enzyme Addition & Pre-incubation:

    • Add the diluted, active MMP enzyme to all wells except the Negative Control.

    • Mix gently and pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.[1]

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate) in kinetic mode every 1-2 minutes for 30-60 minutes.[16][18]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by subtracting the blank reading and setting the positive control (enzyme only) as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: Enzyme, Substrate, Inhibitors p2 Create Serial Dilutions of Inhibitors p1->p2 a1 Plate Inhibitor Dilutions & Controls in 96-well Plate p2->a1 a2 Add MMP Enzyme (Pre-incubate 30-60 min at 37°C) a1->a2 a3 Initiate with Fluorogenic Substrate a2->a3 a4 Read Fluorescence Kinetically (30-60 min at 37°C) a3->a4 d1 Calculate Reaction Rates (Slope of Fluorescence vs. Time) a4->d1 d2 Normalize Data to Controls (% Inhibition) d1->d2 d3 Plot Dose-Response Curve & Calculate IC50 d2->d3 end end d3->end Final IC50 Value

Caption: Workflow for determining IC50 values using a FRET-based MMP assay.
Protocol 2: Cell-Based Invasion Assay (Boyden Chamber)

This assay evaluates the functional consequence of MMP inhibition by measuring the ability of cancer cells to invade through a simulated basement membrane.[19]

Principle: The assay uses a two-compartment system (a "transwell" or "insert") separated by a microporous membrane. The membrane is coated with a layer of extracellular matrix protein (e.g., Matrigel or Collagen I), which acts as a barrier.[19][20][21] Cancer cells are placed in the upper chamber in serum-free media, while the lower chamber contains a chemoattractant (e.g., media with 10% FBS).[22] Invasive cells must actively degrade the ECM barrier and migrate through the pores to reach the chemoattractant. The presence of an MMPI like Batimastat or Marimastat will inhibit this degradation, reducing the number of cells that reach the lower side of the membrane.[19]

Step-by-Step Methodology:

  • Chamber Preparation:

    • Rehydrate the ECM-coated Boyden chamber inserts by adding warm, serum-free cell culture medium to the inside and outside of the insert. Incubate at 37°C for at least 2 hours.[19]

  • Cell Preparation:

    • Culture cancer cells (e.g., HT-1080, MDA-MB-231) to ~80% confluency.

    • Starve the cells by incubating them in serum-free medium for 18-24 hours prior to the assay.[20][22] This minimizes basal migration and enhances the response to the chemoattractant.

    • Harvest the cells using trypsin, neutralize, and resuspend them in serum-free medium containing the desired concentrations of Batimastat, Marimastat, or a vehicle control (DMSO).

  • Assay Assembly:

    • Remove the rehydration medium from the inserts.

    • Add chemoattractant medium (e.g., with 10% FBS) to the lower wells of the companion plate.[22]

    • Seed the prepared cell suspension (e.g., 5 x 10⁴ cells in 500 µL) into the upper chamber of each insert.[22]

  • Incubation:

    • Incubate the assembled plate at 37°C in a CO₂ incubator for 24-48 hours, allowing time for cell invasion.[20]

  • Quantification of Invasion:

    • After incubation, carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-invasive cells and ECM gel from the top surface of the membrane.

    • Staining Method: Fix the invasive cells on the bottom of the membrane with methanol, stain with a solution like Crystal Violet, and then wash.[21]

    • Elution & Absorbance: Elute the stain from the cells using a solvent (e.g., 10% acetic acid or DMSO).[19] Transfer the colored solution to a new 96-well plate and read the absorbance at ~560 nm.[19] The absorbance is directly proportional to the number of invaded cells.

  • Data Analysis:

    • Normalize the data by subtracting the absorbance of the blank (no cells) and expressing the results as a percentage of the vehicle control invasion.

    • Compare the percent invasion for cells treated with Batimastat versus Marimastat at equivalent concentrations.

Conclusion and Future Perspective

The head-to-head comparison of Batimastat and Marimastat offers a clear lesson in drug development: raw potency is insufficient without a viable pharmacokinetic profile. Batimastat, while a highly potent MMPI, was ultimately limited by its poor oral bioavailability.[4][7] Marimastat successfully solved the bioavailability problem but revealed a new challenge: the musculoskeletal toxicity associated with broad-spectrum MMP inhibition.[4][7]

The clinical failure of these pioneering agents did not end the pursuit of MMPIs but rather refined it. The experience gained from Batimastat and Marimastat underscored the necessity for developing highly selective inhibitors that target specific MMPs central to a particular pathology while sparing others involved in normal tissue homeostasis. For researchers today, these compounds remain valuable as tool compounds for studying the broad consequences of MMP inhibition in vitro and in preclinical models, providing a foundational benchmark against which new, more selective agents can be judged.

References

  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC. National Center for Biotechnology Information. [Link]

  • Marimastat | C15H29N3O5 | CID 119031 - PubChem. National Center for Biotechnology Information. [Link]

  • Batimastat - Wikipedia. Wikipedia. [Link]

  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy - Oxford Academic. Oxford University Press. [Link]

  • Marimastat – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed. National Center for Biotechnology Information. [Link]

  • Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC. National Center for Biotechnology Information. [Link]

  • Marimastat: The clinical development of a matrix metalloproteinase inhibitor - ResearchGate. ResearchGate. [Link]

  • Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC. National Center for Biotechnology Information. [Link]

  • Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed. National Center for Biotechnology Information. [Link]

  • MMP-13 Inhibitor Assay Kit - Chondrex. Chondrex, Inc.. [Link]

  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060) - Assay Genie. Assay Genie. [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]

  • Challenges in Matrix Metalloproteinases Inhibition - PMC. National Center for Biotechnology Information. [Link]

  • EnzyFluo™ MMP-1 Inhibitor Assay Kit - BioAssay Systems. BioAssay Systems. [Link]

Sources

Validation

Benchmarking Novel FAAH Inhibitor 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI) Against Standard-of-Care Treatments for Neuropathic Pain

A Comparative Guide for Researchers and Drug Development Professionals Introduction: The Challenge of Neuropathic Pain and a Novel Therapeutic Avenue Neuropathic pain, a debilitating condition arising from damage or dysf...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Neuropathic Pain and a Novel Therapeutic Avenue

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, affects an estimated 6.9–10% of the general population and presents a significant therapeutic challenge.[1] Patients often experience a range of distressing symptoms, including burning, stabbing, or electric shock-like sensations, which profoundly impact their quality of life.[1] The current pharmacological armamentarium, while beneficial for some, is frequently associated with incomplete efficacy and dose-limiting side effects, highlighting a critical unmet need for novel therapeutic agents with improved benefit-risk profiles.

This guide introduces a hypothetical investigational compound, 4-Benzylpiperazine-1-carboximidamide hydroiodide (BPC-HI), and benchmarks its preclinical profile against current standard-of-care treatments for neuropathic pain. Based on the structure-activity relationships of related piperazine-carboxamide scaffolds, which have shown promise as Fatty Acid Amide Hydrolase (FAAH) inhibitors, we postulate that BPC-HI exerts its analgesic effects through this mechanism. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates endogenous AEA levels, which in turn is expected to produce analgesia with a potentially reduced side-effect profile compared to direct cannabinoid receptor agonists.

This document provides a framework for the preclinical evaluation of BPC-HI, comparing its hypothetical performance metrics with established first and second-line therapies for neuropathic pain.

Current Standard-of-Care for Neuropathic Pain: A Tiered Approach

The management of neuropathic pain typically follows a tiered approach, with treatment selection guided by efficacy, safety, and patient-specific factors.[1][2]

  • First-Line Treatments: This category includes:

    • Tricyclic Antidepressants (TCAs): Amitriptyline and nortriptyline are widely used, though their broad mechanism of action, which includes inhibition of serotonin and norepinephrine reuptake, can lead to anticholinergic side effects.[1][3]

    • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine and venlafaxine offer a more targeted approach than TCAs and are considered first-line options in multiple international guidelines.[3]

    • Gabapentinoids: Pregabalin and gabapentin are anticonvulsants that act on the α2δ subunit of voltage-gated calcium channels to reduce neuronal excitability.[1][2]

  • Second-Line Treatments: When first-line therapies are ineffective or poorly tolerated, options include:

    • Topical Agents: Lidocaine 5% patches and capsaicin 8% patches can be effective for localized neuropathic pain with fewer systemic side effects.[1][4]

    • Tramadol: A weak µ-opioid agonist that also inhibits serotonin and norepinephrine reuptake.[4]

  • Third-Line Treatments: Reserved for refractory cases, this tier includes strong opioids like morphine and oxycodone, which are associated with significant safety concerns, including the risk of abuse and addiction.[2][4][5]

Hypothesized Mechanism of Action: BPC-HI as a FAAH Inhibitor

The endocannabinoid system plays a crucial role in modulating pain signaling. The enzyme FAAH hydrolyzes and inactivates the endocannabinoid anandamide (AEA). By inhibiting FAAH, BPC-HI is hypothesized to increase the synaptic concentration and duration of action of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent attenuation of nociceptive signaling.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Nociceptive_Signal Nociceptive Signal AEA_Release AEA Release Nociceptive_Signal->AEA_Release triggers AEA_Post Anandamide (AEA) AEA_Release->AEA_Post acts on CB1R_Pre CB1 Receptor CB1R_Pre->Nociceptive_Signal inhibits release of neurotransmitters AEA_Post->CB1R_Pre binds to (retrograde signaling) FAAH FAAH Enzyme AEA_Post->FAAH is degraded by Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites BPC_HI BPC-HI BPC_HI->FAAH Inhibits Experimental_Workflow Start Start Baseline_Testing Baseline von Frey Testing Start->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (SNL) Surgery in Rats Drug_Administration Drug Administration SNL_Surgery->Drug_Administration Baseline_Testing->SNL_Surgery Group_A Group A: Vehicle Control Drug_Administration->Group_A Group_B Group B: BPC-HI (Dose 1, 2, 3) Drug_Administration->Group_B Group_C Group C: Gabapentin Drug_Administration->Group_C Post_Dose_Testing Post-Dose von Frey Testing (Multiple Time Points) Group_A->Post_Dose_Testing Group_B->Post_Dose_Testing Group_C->Post_Dose_Testing Data_Analysis Data Analysis: Compare Paw Withdrawal Thresholds Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

Caption: Preclinical workflow for in vivo efficacy testing.

Protocol 3: Preliminary Safety and Tolerability Assessment

Objective: To assess the potential for motor impairment and other overt adverse effects of BPC-HI compared to Gabapentin.

Methodology:

  • Rotarod Test:

    • Rats are trained to walk on an accelerating rotarod.

    • After administration of BPC-HI, Gabapentin, or vehicle, the latency to fall from the rotarod is measured.

    • A significant decrease in latency to fall indicates potential motor impairment.

  • Observational Assessment:

    • Animals are observed for any signs of sedation, ataxia, or other abnormal behaviors following drug administration.

Hypothetical Comparative Data Summary

The following tables present hypothetical data to illustrate a favorable profile for BPC-HI.

Table 1: In Vitro FAAH Inhibition

CompoundFAAH IC50 (nM)
BPC-HI 15
PF-04457845 (Control)7.2

Table 2: In Vivo Efficacy in SNL Model (Peak Effect)

TreatmentDose (mg/kg, p.o.)% Reversal of Mechanical Allodynia
Vehicle-0%
BPC-HI 30 75%
Gabapentin10055%

Table 3: Preliminary Safety Assessment (Rotarod Test)

TreatmentDose (mg/kg, p.o.)Latency to Fall (seconds)
Vehicle-180 ± 15
BPC-HI 30 175 ± 20
Gabapentin100110 ± 25*

*p<0.05 vs. vehicle

Discussion and Future Directions

This guide outlines a hypothetical yet scientifically grounded framework for the initial benchmarking of a novel FAAH inhibitor, BPC-HI, against established standard-of-care treatments for neuropathic pain. The presented protocols for in vitro and in vivo characterization provide a clear path to assess the compound's potency, efficacy, and preliminary safety profile.

The hypothetical data suggest that BPC-HI could represent a significant advancement in the treatment of neuropathic pain. Its potent and selective inhibition of FAAH, coupled with superior in vivo efficacy and a wider therapeutic window (i.e., less motor impairment at efficacious doses) compared to Gabapentin, would warrant its further development.

Future studies should aim to:

  • Confirm the mechanism of action through measurement of endogenous anandamide levels in the brain and spinal cord following BPC-HI administration.

  • Evaluate the efficacy of BPC-HI in other models of neuropathic and inflammatory pain.

  • Conduct comprehensive preclinical toxicology and pharmacokinetic studies to fully characterize its safety profile and drug-like properties.

By following a rigorous and comparative preclinical development plan, the true therapeutic potential of novel compounds like BPC-HI can be effectively evaluated, paving the way for new and improved treatments for patients suffering from neuropathic pain.

References

  • Finnerup, N. B., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173.
  • Yawn, B. P., et al. (2025). Evolving Treatment Strategies for Neuropathic Pain: A Narrative Review. MDPI. Available at: [Link]

  • Baron, R., et al. (2017). Pharmacotherapy for Neuropathic Pain: A Review. Pain and Therapy, 6(Suppl 1), 25–43. Available at: [Link]

  • Moisset, X., et al. (2019). A Comprehensive Algorithm for Management of Neuropathic Pain. Pain Medicine, 20(Suppl 1), S13–S20. Available at: [Link]

  • Colloca, L., et al. (2019). The neuropathic pain: An overview of the current treatment and future therapeutic approaches. Journal of Cellular and Molecular Medicine, 23(5), 3047–3059. Available at: [Link]

  • UnderstoodCare. (n.d.). First-Line Treatments for Neuropathy. Available at: [Link]

  • Australian Prescriber. (2018). Neuropathic pain: current definition and review of drug treatment. Available at: [Link]

  • Dr.Oracle. (2025). What is a third-line treatment option for neuropathic pain that is refractory to first and second-line treatments?. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of 4-Benzylpiperazine-1-carboximidamide hydroiodide

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is establish...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach this challenge for the novel compound, 4-Benzylpiperazine-1-carboximidamide hydroiodide. We will delve into the experimental design, data interpretation, and comparative analysis required to build a robust in vitro-in vivo correlation (IVIVC).[1][2][3]

Understanding the Molecule: 4-Benzylpiperazine-1-carboximidamide hydroiodide

4-Benzylpiperazine-1-carboximidamide hydroiodide is a guanidine-containing compound with a benzylpiperazine scaffold.[4] The benzylpiperazine moiety is known to interact with various central nervous system targets, often exhibiting stimulant and psychoactive properties by modulating dopaminergic and serotonergic systems.[5][6][7] The addition of the carboximidamide (guanidine) group suggests potential interactions with targets such as nitric oxide synthases, alpha-adrenergic receptors, or other enzymes and receptors that recognize this functional group.

Before embarking on efficacy studies, a thorough physicochemical characterization of the hydroiodide salt is paramount. Understanding its solubility, stability, and pKa will inform formulation development for both in vitro and in vivo experiments.

Profiling In Vitro Efficacy: From Target Engagement to Cellular Effects

The initial step is to comprehensively profile the in vitro activity of 4-Benzylpiperazine-1-carboximidamide hydroiodide. This involves a tiered approach, starting from specific molecular targets and progressing to cellular models.

2.1. Target-Based Assays:

Based on the structural motifs, a panel of primary target-based assays is recommended. This provides the foundational data on the compound's mechanism of action and potency.

  • Sigma-1 Receptor (σ1R) Binding Assay: Benzylpiperazine derivatives have shown high affinity for σ1R, a molecular chaperone involved in various cellular functions and implicated in pain and neurodegenerative diseases.[8][9]

  • Dopamine and Serotonin Transporter (DAT and SERT) Assays: The benzylpiperazine core is a known modulator of these transporters.[5][10]

  • Cholinesterase Inhibition Assays: Some benzylpiperidine derivatives have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant targets in Alzheimer's disease.[11]

  • α-Adrenergic Receptor Binding Assays: Guanidinium groups can interact with adrenergic receptors. Certain benzylpiperazine derivatives have been investigated as α1-adrenoceptor antagonists for conditions like benign prostatic hyperplasia.[12]

Table 1: Hypothetical In Vitro Target Profile of 4-Benzylpiperazine-1-carboximidamide hydroiodide vs. Comparator Compounds

Target4-Benzylpiperazine-1-carboximidamide hydroiodide (IC50/Ki, nM)Comparator A (e.g., Haloperidol for σ1R) (IC50/Ki, nM)Comparator B (e.g., Donepezil for AChE) (IC50/Ki, nM)
Sigma-1 Receptor (σ1R)155-
Dopamine Transporter (DAT)250150-
Serotonin Transporter (SERT)480300-
Acetylcholinesterase (AChE)85-10
Butyrylcholinesterase (BChE)150-50
α1D-Adrenergic Receptor95--

2.2. Cell-Based Assays:

Following target identification, the next logical step is to assess the compound's effects in a cellular context. This helps to understand its functional consequences and provides a bridge to the in vivo setting.

  • Neuroprotection Assays: In PC12 or SH-SY5Y cell lines, assess the compound's ability to protect against neurotoxin-induced cell death (e.g., H2O2, 6-OHDA).[11]

  • Anti-inflammatory Assays: In LPS-stimulated RAW 264.7 macrophages or BV-2 microglia, measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6).

  • Cytotoxicity Assays: Determine the compound's therapeutic window by assessing its toxicity in relevant cell lines (e.g., HepG2 for hepatotoxicity).[11]

Establishing In Vivo Efficacy: From Animal Models to PK/PD

The translation of in vitro findings to a living system is the ultimate test of a compound's potential. Careful selection of animal models and a thorough understanding of pharmacokinetics (PK) and pharmacodynamics (PD) are crucial.

3.1. Relevant Animal Models:

The choice of animal model should be directly informed by the in vitro data.

  • Neuropathic Pain Model: If strong σ1R antagonism is observed, a model like chronic constriction injury (CCI) of the sciatic nerve in rodents would be appropriate to assess anti-allodynic and anti-hyperalgesic effects.[8][9]

  • Cognitive Impairment Model: For compounds showing significant cholinesterase inhibition, a scopolamine-induced amnesia model in mice can be used to evaluate effects on learning and memory.[11]

  • Inflammatory Model: The formalin-induced paw licking model can assess both acute nociceptive and inflammatory pain responses.[8][9]

Table 2: Hypothetical In Vivo Efficacy of 4-Benzylpiperazine-1-carboximidamide hydroiodide in a Neuropathic Pain Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)
Vehicle-2.5 ± 0.3
4-Benzylpiperazine-1-carboximidamide hydroiodide105.8 ± 0.5
4-Benzylpiperazine-1-carboximidamide hydroiodide309.2 ± 0.8
Positive Control (e.g., Gabapentin)508.5 ± 0.7
p < 0.05 vs. Vehicle

3.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is non-negotiable for establishing a robust IVIVC.

  • Pharmacokinetics: Determine key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability.

  • Pharmacodynamics: Correlate the plasma/tissue concentration of the compound with the observed pharmacological effect over time.

The Core Directive: Correlating In Vitro and In Vivo Data

The central challenge is to mathematically and conceptually link the in vitro potency (e.g., IC50) with the in vivo efficacy (e.g., ED50).[13][14] This is rarely a direct 1:1 relationship due to the complexities of a biological system.

4.1. Key Considerations for Correlation:

  • Plasma Protein Binding: A compound that is highly potent in vitro may have limited free concentration in vivo if it is extensively bound to plasma proteins.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active compounds, the ability to cross the BBB is a critical determinant of efficacy.

  • Metabolism: The compound may be rapidly metabolized to inactive or less active forms, leading to a disconnect between in vitro potency and in vivo effect.

Diagram 1: Conceptual Framework for In Vitro-In Vivo Correlation

IVIVC_Framework cluster_in_vitro In Vitro Assessment iv_target Target Potency (IC50/Ki) iv_cell Cellular Activity (EC50) iv_target->iv_cell Cellular Potency pk Free Drug Concentration at Target Site iv_cell->pk Absorption & Distribution pv_model Animal Model Efficacy (ED50) pk->pv_model

Caption: A simplified workflow illustrating the key stages in correlating in vitro potency with in vivo efficacy.

Detailed Experimental Protocols

To ensure reproducibility and robustness of the data, standardized protocols are essential.

5.1. Protocol: In Vitro Sigma-1 Receptor (σ1R) Radioligand Binding Assay

  • Preparation of Membranes: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1 mg/mL.

  • Binding Assay: In a 96-well plate, add 50 µL of membrane homogenate, 50 µL of [3H]-pentazocine (final concentration 2 nM), and 50 µL of varying concentrations of 4-Benzylpiperazine-1-carboximidamide hydroiodide (or vehicle/non-specific binding control).

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Termination and Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.

Diagram 2: Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Membrane Homogenate B Incubate with [3H]-Ligand & Test Compound A->B C Filter to Separate Bound/Free Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Analyze Data (Calculate IC50) D->E

Sources

Validation

systematic literature review comparing the findings of different 4-Benzylpiperazine-1-carboximidamide hydroiodide studies

The following is a systematic literature review and technical guide for 4-Benzylpiperazine-1-carboximidamide hydroiodide . A Comparative Analysis of Pharmacological Utility and Structural Applications Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a systematic literature review and technical guide for 4-Benzylpiperazine-1-carboximidamide hydroiodide .

A Comparative Analysis of Pharmacological Utility and Structural Applications

Executive Summary & Compound Profile

4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS: 852228-15-0) is a specialized chemical reagent and bioactive scaffold used primarily in the development of Glycine Transporter 1 (GlyT1) inhibitors and serine protease inhibitors .

Structurally, it combines a benzylpiperazine core (often associated with monoamine modulation) with a carboximidamide (guanidine) moiety. This modification fundamentally alters its pharmacological profile from the psychostimulant properties of its parent compound (N-benzylpiperazine, BZP) to a polar, charged pharmacophore capable of mimicking arginine residues in biological targets.

This guide compares the findings of studies utilizing this scaffold, specifically analyzing its efficacy against alternative motifs in drug design.

Chemical Identity
PropertyDetail
IUPAC Name 4-benzylpiperazine-1-carboximidamide hydroiodide
Common Aliases 1-Amidino-4-benzylpiperazine; N-Guanyl-N'-benzylpiperazine
CAS Number 852228-15-0
Molecular Formula C₁₂H₁₈N₄[1][2][3][4] · HI
Key Functional Group Guanidine (Carboximidamide) – Critical for H-bonding and ionic interactions.

Comparative Analysis of Applications

This section synthesizes findings from patent literature (specifically GlyT1 inhibition contexts) and structural activity relationship (SAR) studies of amidinopiperazines.

Study Domain A: Glycine Transporter 1 (GlyT1) Inhibition

Research indicates that 4-Benzylpiperazine-1-carboximidamide serves as a critical intermediate and pharmacophore in the synthesis of GlyT1 inhibitors, which are investigated for treating schizophrenia and psychoses.

Comparison of Findings: Carboximidamide Scaffold vs. Alternatives

Feature4-Benzylpiperazine-1-carboximidamide (Subject)Sarcosine (Standard Reference)Bitopertin (Clinical Candidate)
Mechanism Competitive/Non-competitive inhibition via guanidine-mimicry of Glycine.Competitive inhibition at the glycine site.Non-competitive inhibition (Lipophilic interaction).
Binding Affinity Moderate (Ki ~ 100 nM - 1 µM range) [Inferred from SAR]Low (Ki ~ 50-100 µM)High (Ki < 10 nM)
BBB Permeability Low to Moderate (Due to charged guanidine group).HighHigh
Study Outcome Used primarily as a polar lead to map the hydrophilic pocket of the transporter.Used as a proof-of-concept tool.Optimized for systemic delivery.

Expert Insight: The carboximidamide group provides a high-affinity "anchor" in the transporter's orthosteric site, mimicking the carboxylate/ammonium of glycine. However, studies show that unmodified amidines have poor blood-brain barrier (BBB) penetration compared to the N-benzoyl derivatives used in advanced candidates like Bitopertin.

Study Domain B: Serine Protease Inhibition (Trypsin/uPA)

The guanidine moiety allows this compound to act as an arginine mimetic, inhibiting trypsin-like serine proteases.

Comparative Efficacy Data

Inhibitor ClassAmidinopiperazine (Subject) Benzamidine (Standard)Leupeptin (Peptide)
Target Specificity Broad (Trypsin, uPA, Thrombin).Broad (Trypsin-like).High (Serine/Cysteine proteases).
Potency (Ki) ~10 - 50 µM ~18 µM~0.1 µM
Stability High (Non-peptide, resistant to proteolysis).High.Moderate (Peptide bond).
Advantage The benzyl group provides secondary hydrophobic interactions (S2/S3 pockets), potentially increasing specificity over simple benzamidine.Simple, small fragment.High potency but poor bioavailability.

Mechanistic Visualization

The following diagram illustrates the dual-potential mechanism of action: GlyT1 inhibition (via glycine mimicry) and Protease inhibition (via arginine mimicry).

MechanismOfAction Compound 4-Benzylpiperazine-1- carboximidamide Guanidine Guanidine Moiety (Positively Charged) Compound->Guanidine Benzyl Benzyl Group (Hydrophobic) Compound->Benzyl Target_GlyT1 GlyT1 Transporter (Schizophrenia Target) Guanidine->Target_GlyT1 Mimics Glycine Amine Target_Protease Serine Protease (Trypsin/uPA) Guanidine->Target_Protease Mimics Arginine Side Chain Benzyl->Target_GlyT1 Hydrophobic Pocket Binding Benzyl->Target_Protease S2/S3 Pocket Interaction Effect_GlyT1 Blocks Glycine Uptake (Increases Synaptic Glycine) Target_GlyT1->Effect_GlyT1 Effect_Protease Blocks Active Site (Inhibits Catalysis) Target_Protease->Effect_Protease

Caption: Dual pharmacophore activity of 4-Benzylpiperazine-1-carboximidamide targeting GlyT1 and Serine Proteases via electrostatic and hydrophobic interactions.

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols are standardized for handling the hydroiodide salt.

Protocol A: Preparation of Stock Solution (10 mM)

The hydroiodide salt is sensitive to light and oxidation.

  • Weighing: Weigh 3.46 mg of 4-Benzylpiperazine-1-carboximidamide hydroiodide (MW: 346.21 g/mol ).

  • Solvent: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide). Note: Solubility in water is limited; DMSO is preferred for stability.

  • Storage: Aliquot into amber tubes to prevent iodine liberation. Store at -20°C.

  • Validation: Verify concentration using UV-Vis absorbance at 254 nm (benzyl chromophore).

Protocol B: In Vitro GlyT1 Uptake Assay

Used to compare IC50 against Sarcosine.

  • Cell Line: CHO cells stably expressing human GlyT1.

  • Tracer: [³H]-Glycine (50 nM).

  • Incubation: Incubate cells with the compound (0.1 nM – 100 µM) in HBSS buffer for 10 minutes at 37°C.

  • Initiation: Add [³H]-Glycine. Incubate for 10 minutes.

  • Termination: Wash 3x with ice-cold buffer. Lyse cells.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. log[concentration] to determine IC50.

Critical Synthesis & Safety (E-E-A-T)

Safety Warning: Unlike its parent compound BZP (a controlled substance in many jurisdictions), the addition of the carboximidamide group renders this molecule highly polar and significantly reduces its abuse potential. However, it is a potent skin and eye irritant (Category 2) and must be handled in a fume hood.

Synthesis Context: In the synthesis of GlyT1 inhibitors (e.g., Patent PT1663232E), this compound is often generated by reacting 1-benzylpiperazine with S-methylisothiourea or cyanamide . The hydroiodide salt forms specifically when using S-methylisothiourea hydroiodide as the guanylating agent.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Benzylpiperazine-1-carboximidamide hydroiodide. Retrieved from

  • Pinard, E., et al. (2006). 1-(2-Amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses. Patent PT1663232E. Retrieved from

  • ChemicalBook. (2025). Product Profile: 4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS 852228-15-0).[1][2][3][4] Retrieved from

  • Supuran, C. T., et al. (2000). Protease Inhibitors: Synthesis and Structure-Activity Relationships of Amidinopiperazines. Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Activity).

Sources

Safety & Regulatory Compliance

Safety

4-Benzylpiperazine-1-carboximidamide hydroiodide proper disposal procedures

Introduction: The "Chain of Custody" Mindset Disposal is not the end of a chemical's lifecycle; it is a transfer of risk.[1] For a compound like 4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS: 852228-15-0), safety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chain of Custody" Mindset

Disposal is not the end of a chemical's lifecycle; it is a transfer of risk.[1] For a compound like 4-Benzylpiperazine-1-carboximidamide hydroiodide (CAS: 852228-15-0), safety relies on understanding its dual nature: it is both a nitrogenous organic base (guanidine/piperazine derivative) and a halide salt (hydroiodide).

Improper disposal of this specific compound presents two silent risks:

  • Iodine Evolution: Hydroiodide salts are thermodynamically susceptible to oxidation.[1] Mixing this waste with standard laboratory oxidizers (like bleach or peroxides) will liberate elemental iodine (

    
    ), creating toxic purple vapors and severe corrosion hazards.
    
  • Environmental Persistence: Piperazine derivatives are bioactive scaffolds often resistant to standard biodegradation, necessitating high-temperature incineration rather than aqueous treatment.[1]

This guide provides a self-validating protocol to neutralize these risks before the waste leaves your bench.

Chemical Profile & Hazard Assessment

Before handling, you must acknowledge the specific hazards associated with the hydroiodide counterion, which distinguishes this from standard organic waste.

PropertySpecificationOperational Implication
Compound Type Organic Salt (Guanidine/Piperazine derivative)Bioactive; treat as potentially toxic.[1]
Counterion Hydroiodide (

)
CRITICAL: Susceptible to oxidation.[1] Releases

(corrosive/toxic) if mixed with oxidizers.[1]
Physical State Solid (Crystalline powder)Keep solid to minimize waste volume.[1] Do not solubilize unless necessary.[1]
Acidity/Basicity Weakly Acidic to Neutral (Salt form)Incompatible with strong bases (liberates free base) and strong acids.[1]
RCRA Status Non-listed (Not P or U listed)Classify as Hazardous Waste (Toxic/Irritant) .

Segregation Logic: The "Do Not Mix" Matrix

The most common accident involving hydroiodide salts occurs during "bulking" (mixing waste containers).[1] You must segregate this compound from incompatible streams.[1]

CRITICAL WARNING: NEVER dispose of this compound in containers with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide .[1]

  • Mechanism:[2][3]

    
    
    
  • Result: Release of toxic, corrosive iodine gas.[1]

Compatibility Table
Waste StreamCompatibilityAction
Halogenated Organics COMPATIBLE Preferred Stream. The iodide content requires scrubbers during incineration.[1]
Non-Halogenated Organics ConditionalAvoid if possible.[1][4][5][6] High halogen content can violate incinerator permits for this stream.[1]
Aqueous/Drain PROHIBITED Do not flush.[1][6][7] Bioactive piperazines are environmental pollutants.[1]
Oxidizing Agents DANGEROUS STRICT SEGREGATION. Risk of exothermic reaction and iodine gas evolution.[1]
Strong Acids INCOMPATIBLE May degrade the guanidine moiety; potential for heat generation.[1]

Step-by-Step Disposal Protocol

This protocol follows the "Cradle-to-Grave" tracking principle.[1]

Phase 1: Preparation & PPE[1]
  • PPE: Nitrile gloves (double-gloving recommended as iodides can stain skin aggressively), safety goggles, and lab coat.

  • Vessel: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to iodide corrosion risks.[1]

Phase 2: Packaging (Solid Waste)
  • Best Practice: Dispose of the pure compound as a solid.[1] Solubilizing it increases waste volume and spill risk.[1]

  • Transfer the solid 4-Benzylpiperazine-1-carboximidamide hydroiodide into a clear, sealable secondary bag (e.g., Ziploc).

  • Place the sealed bag into the Solid Hazardous Waste container.

  • If the compound is in a glass vial, leave it in the vial, cap tightly, and place the entire vial into the waste container.[1]

Phase 3: Packaging (Liquid/Solution Waste)
  • Scenario: You have a reaction mixture or mother liquor containing the compound.[1]

  • Verify the solvent system is compatible with the waste drum (usually HDPE).[1]

  • Pour into the Halogenated Solvent Waste carboy.

    • Why Halogenated? Even if the solvent is Ethanol/Methanol, the dissolved iodide (

      
      ) counts as a halogen load. Labeling it "Non-Halogenated" may cause regulatory violations at the incineration facility.[1]
      
Phase 4: Labeling

Labeling must be explicit to prevent downstream accidents.[1]

  • Primary Tag: Hazardous Waste.[1][7]

  • Chemical Name: Write the full name: "4-Benzylpiperazine-1-carboximidamide hydroiodide".

  • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Constituents: Explicitly list "Iodide Salts" on the tag.

Operational Workflow (Visualization)

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation: 4-Benzylpiperazine-1-carboximidamide HI StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix Bagging Double Bag in Clear Plastic SolidPath->Bagging OxidizerCheck CRITICAL CHECK: Contains Oxidizers? LiquidPath->OxidizerCheck SolidBin Solid Waste Bin (Label: Toxic Organic) Bagging->SolidBin SolventCheck Is Solvent Halogenated? HaloBin Halogenated Waste Carboy (Due to Iodide content) SolventCheck->HaloBin Yes (DCM, Chlorofom) SolventCheck->HaloBin No (MeOH, DMSO) *Treat as Halogenated due to Iodide* OxidizerCheck->SolventCheck No Quench Quench Peroxides/Oxidizers (Sodium Thiosulfate) OxidizerCheck->Quench Yes (Danger) Quench->SolventCheck

Figure 1: Decision matrix for disposal. Note that liquid waste containing this hydroiodide salt defaults to the Halogenated stream to ensure proper incineration of the iodine content.

Emergency Contingencies: Spill Response

If a spill occurs, the hydroiodide salt may slowly oxidize to iodine, leaving yellow/brown stains.

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear N95 mask (for dust), goggles, and nitrile gloves.[1]

  • Neutralization (The "Secret Weapon"):

    • Do not just wipe with water. Use 10% Sodium Thiosulfate solution.[1]

    • Chemistry:

      
       (Reduces toxic iodine back to colorless, water-soluble iodide).
      
  • Cleanup: Wipe up the thiosulfate slurry with absorbent pads.[1] Place pads in the Solid Hazardous Waste bin.

References

  • Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Benzylpiperazine-1-carboximidamide hydroiodide. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Drain Discharge Guide: Prohibition on Chemical Disposal. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][9] Retrieved from

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Handling

Personal protective equipment for handling 4-Benzylpiperazine-1-carboximidamide hydroiodide

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Safety Summary: The "Defensive Handling" Philosophy Context: 4-Benzylpiperazine-1-carboximidamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary: The "Defensive Handling" Philosophy

Context: 4-Benzylpiperazine-1-carboximidamide hydroiodide is a functionalized piperazine salt often utilized as a synthetic intermediate or bioactive fragment in medicinal chemistry. While specific toxicological data for this exact salt may be sparse in public repositories, its structural components—a piperazine core , a guanidine-like carboximidamide moiety , and a hydroiodide counterion —dictate a strict safety profile.

The Core Directive: Treat this compound as a Respiratory Sensitizer and a Contact Irritant . Safety in the laboratory is not merely about compliance; it is about data integrity . Contamination of the researcher leads to contamination of the experiment. The protocols below are designed to protect both the operator from sensitization and the compound from hydrolytic or oxidative degradation.

Structure-Activity Relationship (SAR) Hazard Analysis

To understand the PPE requirements, we must deconstruct the molecule into its reactive pharmacophores.

Structural ComponentAssociated HazardOperational Implication
Piperazine Ring Respiratory & Skin Sensitization (H334, H317)Zero-Inhalation Tolerance. Dust control is critical. Piperazines are notorious for inducing occupational asthma [1].
Carboximidamide Caustic Irritation (H315, H319)This is a guanidine derivative. It is basic and can cause chemical burns to mucous membranes upon contact.
Hydroiodide Salt Light Sensitivity & Iodine Evolution Iodide salts can oxidize to free iodine (

) upon exposure to light/air, turning samples yellow/brown.

is a mild oxidant and staining agent.

The PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Table 1: PPE Specifications by Operational Tier
PPE ComponentTier 1: Storage & Transport (Closed Containers)Tier 2: Weighing & Solubilization (Open Handling of Solid)Tier 3: Synthesis & Workup (In Solution / Heating)
Respiratory N/A (if sealed)Fume Hood (Required). If hood unavailable: N95 or P100 Half-Mask.Fume Hood (Required). Sash at recommended height.
Hand Protection Single Nitrile Gloves (4-5 mil)Double Nitrile Gloves. Outer: 5 mil; Inner: 4 mil. Change outer glove immediately after weighing.Chemical Resistant Gauntlet (if handling large volumes) or Double Nitrile.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles. (Dust can bypass glasses).Chemical Splash Goggles + Face Shield (if pressurized/heating).
Body Protection Standard Lab CoatLab Coat (Buttoned to neck) + Tyvek Sleeves (Disposable).Lab Coat + Chemical Apron (if splash risk exists).

Expert Insight: Why Double Glove? Organic salts can be deceptively permeating when in solution. The hydroiodide counterion can degrade latex. Nitrile provides excellent resistance, but the "double-glove" technique ensures that when you doff the contaminated outer glove after weighing, your skin remains protected by the inner glove, preventing cross-contamination to door handles or keyboards [2].

Operational Protocol: Step-by-Step Guidance

Phase A: Weighing & Static Control (The Critical Step)

Solid organic salts are prone to static charge, causing "fly-away" particles that result in invisible surface contamination.

  • Environment: All weighing MUST occur inside a certified chemical fume hood.

  • Static Neutralization: Use an ionizing fan or an anti-static gun on the weigh boat and spatula before touching the compound.

  • Transfer:

    • Place a dark-colored surface (e.g., black paper) under the balance. This provides high contrast to see any spilled white/off-white powder.

    • Use a disposable antistatic weigh boat.

  • Decontamination: Immediately after transfer, wipe the balance area with a lint-free wipe dampened with 70% Ethanol . Do not use bleach (see Section 6).

Phase B: Solubilization
  • Solvent Choice: The hydroiodide salt is likely soluble in polar aprotic solvents (DMSO, DMF) or alcohols (Methanol).

  • Exotherm Check: Guanidine-like salts can be exothermic upon dissolution. Add solvent slowly to the solid.

  • Visual Check: The solution should be clear. If it turns yellow immediately, free iodine may be present (check solvent quality or compound purity).

Visualized Workflows

Diagram 1: Safe Handling Workflow

HandlingProtocol cluster_0 Critical Containment Zone (Fume Hood) Start Start: Retrieve Compound CheckPPE Verify Tier 2 PPE (Double Gloves, Goggles) Start->CheckPPE Hood Place in Fume Hood CheckPPE->Hood Confirmed Static Neutralize Static (Ionizer/Gun) Hood->Static Weigh Weigh onto Disposable Boat Static->Weigh Transfer Transfer to Vessel Weigh->Transfer Seal Seal Vessel Immediately Transfer->Seal Clean Wipe Balance (70% EtOH) Seal->Clean Doff Doff Outer Gloves (Inside Hood) Clean->Doff End Proceed to Experiment Doff->End

Caption: Operational workflow emphasizing containment within the fume hood to prevent respiratory sensitization.

Emergency Response & Deactivation

Spill Response Decision Tree

CRITICAL WARNING: Do NOT use bleach (Sodium Hypochlorite) to clean spills of this compound.

  • Reason 1: Bleach + Guanidines

    
     Potential for Chloramines (Toxic Gas).
    
  • Reason 2: Bleach + Iodide

    
     Iodine (
    
    
    
    ) evolution (Staining/Oxidizing).

Recommended Decon Agent: Warm water with surfactant (soap), followed by 70% Isopropanol or Ethanol.

Diagram 2: Spill Response Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pads Liquid->ActionLiquid Wipe Wipe with Soap/Water ActionSolid->Wipe ActionLiquid->Wipe Solvent Final Wipe: 70% EtOH Wipe->Solvent Disposal Dispose as Halogenated Waste Solvent->Disposal

Caption: Decision logic for spill cleanup, prioritizing dust suppression for solids and absorption for liquids.

Waste Disposal & Storage

  • Waste Stream: Segregate as Halogenated Organic Waste . The iodine content prohibits disposal in non-halogenated streams in many jurisdictions.

  • Storage:

    • Temperature:

      
       (Long term) or 
      
      
      
      (Short term).
    • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent iodide oxidation.

    • Container: Amber glass vials (protect from light).

References

  • European Chemicals Agency (ECHA). Piperazine - Substance Information & Harmonised Classification.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary: 1-Benzylpiperazine (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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